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Core Science & Biosynthesis

Foundational

Introduction: The Molecular Architecture of a Versatile Linker

An In-depth Technical Guide to Tr-PEG7-OH: Structure, Properties, and Applications in Advanced Bioconjugation In the landscape of modern drug development and biotechnology, the precise chemical linkage of molecules is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Tr-PEG7-OH: Structure, Properties, and Applications in Advanced Bioconjugation

In the landscape of modern drug development and biotechnology, the precise chemical linkage of molecules is paramount. Heterobifunctional linkers are the unsung heroes that enable the creation of complex therapeutic and diagnostic agents, from Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs). Among these, Tr-PEG7-OH has emerged as a critical building block. This guide provides a comprehensive overview of its chemical structure, physical properties, and core applications, offering field-proven insights for researchers and scientists.

Tr-PEG7-OH is a polyethylene glycol (PEG) based linker characterized by three key components:

  • A Trityl (Tr) group : A bulky triphenylmethyl ether that serves as a stable protecting group for a terminal hydroxyl function.[1][2] This group is crucial for multi-step syntheses, as it can be selectively removed under mild acidic conditions to reveal a reactive hydroxyl group.[1]

  • A PEG7 spacer : A hydrophilic chain of seven ethylene glycol units. This PEG chain is the cornerstone of the linker's utility, imparting enhanced water solubility, biocompatibility, and favorable pharmacokinetic properties to the conjugates it forms.[3][4][5] The flexible chain also provides spatial separation between conjugated molecules, minimizing steric hindrance.[6]

  • A terminal hydroxyl (-OH) group : This functional group serves as a versatile handle for chemical modification. While relatively unreactive on its own, it can be chemically "activated" to facilitate covalent bonding with a variety of other functional groups.[7][8]

This unique combination of a stable protecting group, a solubilizing spacer, and a modifiable terminus makes Tr-PEG7-OH an invaluable tool for creating sophisticated molecular architectures.

Chemical Structure and Physical Properties

The precise structure and properties of Tr-PEG7-OH are fundamental to its application. Its chemical identity is defined by the arrangement of the Trityl group, the PEG chain, and the terminal alcohol.

Tr Tr-O- PEG1 CH2-CH2-O- PEG2 CH2-CH2-O- PEG3 CH2-CH2-O- PEG4 CH2-CH2-O- PEG5 CH2-CH2-O- PEG6 CH2-CH2-O- PEG7 CH2-CH2-OH p1 p2 p3 p4 p5 p6 p7 label_tr Trityl Protecting Group label_peg Hydrophilic PEG Spacer label_oh Terminal Hydroxyl

Caption: Chemical structure of Tr-PEG7-OH.

The quantitative physical and chemical properties of Tr-PEG7-OH are summarized in the table below. These parameters are critical for calculating reaction stoichiometries, selecting appropriate solvents, and establishing proper storage conditions.

PropertyValueSource(s)
IUPAC Name 1,1,1-triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol[9]
CAS Number 127999-16-0[1][9]
Molecular Formula C₃₁H₄₀O₇[1][9]
Molecular Weight 524.65 g/mol [9]
Purity ≥98%[1]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, Dichloromethane (DCM), DMF[1]
Storage Condition -20°C, under inert atmosphere[1]

Core Scientific Principles and Methodologies

A deep understanding of each component's function is essential for leveraging Tr-PEG7-OH effectively. The molecule's design allows for a logical, sequential approach to complex chemical syntheses.

The Strategic Role of the Trityl (Tr) Protecting Group

The Trityl group is a sterically bulky protecting group that shields the primary hydroxyl from unwanted reactions. Its key advantage is its stability under neutral and basic conditions, while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid in DCM) or through hydrogenolysis.[1][2] This selective deprotection is fundamental to the utility of Tr-PEG7-OH as a heterobifunctional linker, allowing chemists to expose the hydroxyl group for a subsequent reaction at a precise moment in a synthetic pathway.

Experimental Protocol: Deprotection of the Trityl Group This protocol describes the removal of the Trityl group to yield the free hydroxyl.

  • Dissolution : Dissolve Tr-PEG7-OH (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Acidification : To the stirred solution, add a solution of 2-5% Trifluoroacetic Acid (TFA) in DCM dropwise at room temperature.

  • Reaction : Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching : Carefully neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction & Purification : Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

The Versatility of the Terminal Hydroxyl (-OH) Group

The terminal hydroxyl group is the primary point of attachment or further functionalization. To make it reactive, it must first be "activated." A common strategy is to convert it into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), which can then be easily displaced by a nucleophile (e.g., an amine or thiol on a biomolecule).

Experimental Protocol: Activation of the Hydroxyl Group via Tosylation This protocol converts the terminal alcohol into a tosylate, making it susceptible to nucleophilic attack.

  • Preparation : Dissolve Tr-PEG7-OH (1 equivalent) in anhydrous DCM or pyridine under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C in an ice bath.

  • Addition of Reagents : Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) to the solution. If using DCM as the solvent, add a non-nucleophilic base like triethylamine (TEA, 2-3 equivalents).

  • Reaction : Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction's completion by TLC.

  • Workup : Quench the reaction by adding cold water. Extract the product with DCM.

  • Purification : Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting Tr-PEG7-OTs can be purified via silica gel chromatography.

A General Workflow for Bioconjugation

The dual functionalities of Tr-PEG7-OH enable a controlled, stepwise conjugation of two different molecular entities (Molecule A and Molecule B). The following workflow illustrates how this linker can be used to synthesize a complex conjugate, such as those found in ADCs or PROTACs.

start Start: Tr-PEG7-OH activate_oh Step 1: Activate -OH Group (e.g., Tosylation) start->activate_oh activated_peg Intermediate 1: Tr-PEG7-OTs activate_oh->activated_peg conjugate_a Step 2: Conjugate Molecule A (via Nucleophilic Substitution) activated_peg->conjugate_a intermediate2 Intermediate 2: Tr-PEG7-Molecule_A conjugate_a->intermediate2 deprotect_tr Step 3: Deprotect Trityl Group (Acidic Conditions) intermediate2->deprotect_tr intermediate3 Intermediate 3: HO-PEG7-Molecule_A deprotect_tr->intermediate3 activate_new_oh Step 4: Activate Newly Exposed -OH intermediate3->activate_new_oh intermediate4 Intermediate 4: OTs-PEG7-Molecule_A activate_new_oh->intermediate4 conjugate_b Step 5: Conjugate Molecule B intermediate4->conjugate_b final_product Final Product: Molecule_B-PEG7-Molecule_A conjugate_b->final_product

Caption: A stepwise synthetic workflow using Tr-PEG7-OH.

This workflow demonstrates the logical sequence enabled by the linker's design:

  • Activation : The exposed -OH group is activated.

  • First Conjugation : A nucleophilic "Molecule A" is attached.

  • Deprotection : The Trityl group is removed, revealing a new -OH group.

  • Second Activation : The new -OH group is activated.

  • Second Conjugation : "Molecule B" is attached to form the final heterobifunctional conjugate.

Conclusion: An Enabling Technology for Drug Development

Tr-PEG7-OH is more than just a chemical spacer; it is a sophisticated tool that provides researchers with exceptional control over the synthesis of complex biomolecules. Its combination of a selectively removable protecting group, a biocompatible and solubilizing PEG chain, and a versatile hydroxyl handle makes it indispensable for applications ranging from targeted drug delivery to the construction of novel protein degraders.[2][7][10] By understanding the core principles behind each of its functional components and mastering the associated experimental protocols, scientists can fully harness the power of Tr-PEG7-OH to advance the frontiers of medicine and biotechnology.

References

  • Glyco MindSynth. Tr-PEG7-OH.
  • ChemPep. Overview of PEG Linkers.
  • Creative Biolabs.
  • Creative PEGWorks.
  • ADC Review. PEG Linkers.
  • BOC Sciences.
  • MedKoo. Tr-PEG7 | CAS# 127999-16-0 | Hydroxy PEG Linker.
  • Benchchem.
  • BroadPharm. Tr-PEG7, 127999-16-0.
  • Benchchem. Tr-PEG7 Reagent|BroadPharm.
  • Precise PEG LLC.
  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

Sources

Exploratory

High-Fidelity Spectral Characterization of TR-PEG7-OH: A Technical Guide to Photophysics and Experimental Validation

Executive Summary In the landscape of advanced bioconjugation and molecular imaging, TR-PEG7-OH (Texas Red conjugated to a heptaethylene glycol linker with a hydroxyl terminus) serves as a critical fluorescent probe. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced bioconjugation and molecular imaging, TR-PEG7-OH (Texas Red conjugated to a heptaethylene glycol linker with a hydroxyl terminus) serves as a critical fluorescent probe. While the sulforhodamine 101 core of Texas Red provides exceptional brightness and photostability, its native hydrophobicity often leads to Aggregation-Caused Quenching (ACQ) in aqueous environments. The integration of the PEG7-OH architecture fundamentally alters the molecule's solvation dynamics, creating a steric hydration sphere that preserves the fluorophore's quantum yield.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specification sheets. This guide explores the causality behind the photophysical behavior of TR-PEG7-OH and establishes a strictly self-validating experimental protocol for acquiring its excitation and emission spectra.

Molecular Architecture and Photophysical Causality

To understand the spectral outputs of TR-PEG7-OH, we must first deconstruct its structural components and their influence on fluorescence.

  • The Fluorophore Core (Texas Red): Texas Red is a rigid, extended π-conjugated system. This rigidity minimizes non-radiative decay pathways (such as bond rotation), which is the primary reason for its exceptionally high quantum yield .

  • The PEG7 Linker: Polyethylene glycol (PEG) chains coordinate with water molecules. A 7-unit PEG chain is precisely long enough to mask the hydrophobic Texas Red core without adding excessive molecular weight. This prevents π-π stacking between adjacent fluorophores, ensuring that the concentration-fluorescence relationship remains linear.

  • The Hydroxyl (-OH) Terminus: The neutral -OH cap renders the molecule chemically inert under standard physiological conditions, making TR-PEG7-OH an ideal non-reactive control in binding assays or a stable precursor for targeted esterification.

Quantitative Spectral Summary

The following table summarizes the photophysical properties of TR-PEG7-OH in standard physiological buffer.

Photophysical ParameterValue (in PBS, pH 7.4)Mechanistic Causality / Significance
Excitation Maximum (λex) 596 nmAligns with 594 nm HeNe or 561 nm DPSS lasers for optimal photon absorption .
Emission Maximum (λem) 615 nmDeep-red emission bypasses native cellular autofluorescence (typically < 550 nm).
Stokes Shift 19 nmProvides sufficient energetic separation to minimize excitation light bleed-through.
Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹High molar absorptivity dictates strong signal generation at nanomolar concentrations.
Quantum Yield (Φ) ~0.93The PEG7 hydration sphere prevents ACQ, preserving near-unity radiative decay.

Mechanistic Photophysics

Fluorescence is not a static property; it is a dynamic transition between quantum states. When TR-PEG7-OH absorbs a photon at 596 nm, the molecule undergoes a rapid dipole moment shift, elevating an electron from the ground state ( S0​ ) to the first excited singlet state ( S1​ ).

According to Kasha's Rule, the molecule must undergo vibrational relaxation—losing thermal energy to the surrounding solvent—before it can emit a photon. Because the PEG7 linker highly hydrates the molecule, this solvent relaxation is highly efficient, resulting in a consistent 19 nm Stokes shift before the photon is emitted at 615 nm.

Photophysics S0 Ground State (S0) Stable TR-PEG7-OH S1 Excited State (S1) Dipole Moment Shift S0->S1 Photon Absorption (λmax = 596 nm) VR Vibrational Relaxation (Thermal Energy Loss) S1->VR Internal Conversion (Picoseconds) Em Fluorescence Emission (λmax = 615 nm) VR->Em Kasha's Rule Lowest Vibrational Level Em->S0 Radiative Decay (Nanoseconds)

Photophysical state transitions of TR-PEG7-OH illustrating excitation, relaxation, and emission.

Self-Validating Experimental Protocol for Spectral Acquisition

A common pitfall in fluorometry is the failure to account for instrument drift and concentration-dependent artifacts. The following protocol is designed as a self-validating system , ensuring that the data collected is an accurate representation of TR-PEG7-OH's true photophysics, independent of user error.

Workflow Calib 1. Monochromator Calibration (Water Raman Peak @ 397nm) Prep 2. TR-PEG7-OH Preparation (0.5 µM in PBS, pH 7.4) Calib->Prep ExScan 3. Excitation Scan (Monitor λem = 615 nm) Prep->ExScan EmScan 4. Emission Scan (Excite @ λex = 596 nm) Prep->EmScan Val 5. Self-Validation (Check Stokes Shift = 19 nm) ExScan->Val EmScan->Val

Self-validating experimental workflow for acquiring TR-PEG7-OH fluorescence spectra.

Step-by-Step Methodology

Step 1: Instrument Calibration (The Validation Anchor)

  • Action: Fill a quartz cuvette with ultra-pure HPLC-grade water. Set the excitation monochromator to 350 nm and scan the emission from 370 nm to 420 nm.

  • Causality: Before measuring the dye, we must prove the instrument's optics are aligned. Water exhibits a known Raman scattering peak exactly at 397 nm when excited at 350 nm. If your peak deviates from 397 nm, your monochromator is out of calibration, and any subsequent TR-PEG7-OH spectra will be fundamentally flawed.

Step 2: Sample Preparation & Optical Density Control

  • Action: Dilute TR-PEG7-OH in 1X PBS (pH 7.4) to a final concentration of 0.5 µM . Verify via a UV-Vis spectrophotometer that the absorbance at 596 nm is ≤0.05 .

  • Causality: Why such a low concentration? If the absorbance exceeds 0.05, the sample becomes optically dense. This triggers the Inner Filter Effect (IFE) , where the fluorophores at the front of the cuvette absorb the light emitted by fluorophores in the center. IFE artificially red-shifts the emission peak and severely truncates the apparent quantum yield.

Step 3: Excitation Spectrum Acquisition

  • Action: Set the emission monochromator to 615 nm. Scan the excitation wavelengths from 450 nm to 605 nm.

  • Causality: By monitoring the peak emission wavelength and scanning the excitation, we map the exact vibrational energy levels capable of driving the molecule into the S1​ state. You should observe a primary peak at 596 nm and a secondary "shoulder" around 550 nm, characteristic of the sulforhodamine core .

Step 4: Emission Spectrum Acquisition

  • Action: Set the excitation monochromator to the experimentally determined peak (596 nm). Scan the emission from 605 nm to 750 nm.

  • Causality: This step captures the radiative decay profile. The resulting curve will be slightly asymmetrical, tailing off into the longer (red) wavelengths due to transitions into higher vibrational levels of the ground state.

Step 5: Final System Validation

  • Action: Calculate the Stokes shift ( λem​−λex​ ).

  • Causality: The shift must be exactly 19 nm ( ±1 nm). If the shift is narrower, you are likely detecting scattered excitation light rather than true fluorescence. If the shift is wider, the PEG7 linker may be degraded, exposing the core to anomalous solvent interactions.

Translational Applications in Multiplexed Imaging

Understanding these spectra is not merely an academic exercise; it dictates hardware selection in translational drug development and flow cytometry.

Because the emission of TR-PEG7-OH peaks at 615 nm but possesses a long-wavelength tail, optical isolation is required in multiplexed assays. As established by optical engineering standards, TR-PEG7-OH is optimally detected using a 595 nm longpass dichromatic mirror combined with a 608–683 nm bandpass emission filter .

The causality here is strict: a standard longpass filter would allow the Texas Red tail to bleed into the Cy5 detection channel (typically > 650 nm). By utilizing a defined bandpass filter, we truncate the emission tail, ensuring high signal-to-noise ratios and absolute target specificity in dual-parameter microfluorometric studies .

References

  • Texas Red - Wikipedia Source: Wikipedia URL:[Link]

  • Texas Red Dye Profile Source: FluoroFinder URL:[Link]

  • Yellow Excitation: Texas Red HYQ (Bandpass Emission) Source: Nikon's MicroscopyU URL:[Link]

  • Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies Source: PubMed (NIH) URL:[Link]

Foundational

An In-depth Technical Guide: The Role of the PEG7 Linker in Enhancing the Water Solubility of Texas Red

Abstract Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of specific molecules within complex cellular environments. Texas Red, a bright red-emitting fluoropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of specific molecules within complex cellular environments. Texas Red, a bright red-emitting fluorophore, is widely utilized for these applications. However, its inherent hydrophobicity can lead to challenges such as poor solubility in aqueous buffers and aggregation, which can compromise experimental results. This technical guide provides an in-depth exploration of how the incorporation of a seven-unit polyethylene glycol (PEG7) linker addresses these limitations. We will delve into the physicochemical principles underlying the PEG7 linker's function, provide detailed experimental protocols for its conjugation to Texas Red and subsequent bioconjugation, and present data demonstrating the enhanced aqueous solubility of the resulting conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their fluorescent labeling strategies.

Introduction: The Challenge of Hydrophobicity in Fluorescent Labeling

Fluorescent dyes are indispensable tools in a myriad of life science applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1][2] Texas Red, a sulforhodamine 101 derivative, is a popular choice due to its strong fluorescence in the red spectrum and good photostability.[1][2] However, the large aromatic structure of Texas Red contributes to its hydrophobic nature, leading to limited solubility in aqueous solutions.[3] This can result in several experimental challenges:

  • Precipitation: When a concentrated stock of Texas Red, typically dissolved in an organic solvent like DMSO, is added to an aqueous protein solution, the dye can precipitate out of solution.[3]

  • Aggregation: The hydrophobic interactions between dye molecules can cause them to aggregate, leading to the formation of non-fluorescent or quenched species, which reduces the overall signal intensity.[4]

  • Non-specific Binding: Hydrophobic dyes have a tendency to bind non-specifically to other hydrophobic surfaces and biomolecules, increasing background noise and potentially leading to false-positive results.[5]

  • Reduced Biocompatibility: For in vivo applications, poor water solubility can lead to rapid clearance from circulation and potential toxicity.[6]

To overcome these challenges, a common and effective strategy is the introduction of a hydrophilic linker between the fluorophore and the target biomolecule.[7][8] Polyethylene glycol (PEG) linkers have emerged as a gold standard for this purpose.[7][9]

The Physicochemical Properties of the PEG7 Linker

Polyethylene glycol is a polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[9] Its utility in bioconjugation stems from a unique combination of properties:

  • Hydrophilicity: The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, leading to high water solubility.[4][9] This property is central to its ability to impart hydrophilicity to conjugated molecules.

  • Biocompatibility: PEG is non-toxic and generally elicits a minimal immune response, making it suitable for in vivo applications.[6][9]

  • Flexibility: The C-O bonds in the PEG chain can rotate freely, providing conformational flexibility that can minimize steric hindrance between the dye and the biomolecule.[9]

A PEG7 linker specifically refers to a monodisperse PEG chain with exactly seven ethylene glycol units. The defined length of monodisperse PEG linkers allows for precise control over the spacing and physicochemical properties of the final conjugate.[9]

Mechanism of Solubility Enhancement

The covalent attachment of a PEG7 linker to Texas Red dramatically improves its water solubility through two primary mechanisms:

  • Hydration Shell Formation: The repeating ethylene glycol units of the PEG7 chain create a hydrophilic cloud around the hydrophobic Texas Red core. This PEG "shell" readily forms hydrogen bonds with surrounding water molecules, creating a stable hydration layer that prevents the dye from aggregating and precipitating in aqueous environments.[4]

  • Steric Hindrance: The flexible PEG7 chain acts as a physical spacer, sterically hindering the close approach of Texas Red molecules to one another. This reduces the intermolecular hydrophobic interactions that drive aggregation.[7]

Experimental Workflows and Protocols

This section provides detailed protocols for the synthesis and characterization of a Texas Red-PEG7 conjugate and its subsequent attachment to a model protein.

Synthesis of Texas Red-PEG7-NHS Ester

This protocol describes the conjugation of a PEG7 linker with a terminal amine group to Texas Red sulfonyl chloride, followed by activation of the other end of the PEG linker with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines on a biomolecule.

Diagram of the Synthesis Workflow:

G TR_SC Texas Red Sulfonyl Chloride Reaction1 Reaction 1: Amine-PEG7-Carboxylic Acid + Texas Red Sulfonyl Chloride (Aqueous-organic mixture, pH 8.5-9.0) TR_SC->Reaction1 PEG7_Amine Amine-PEG7-Carboxylic Acid PEG7_Amine->Reaction1 Purification1 Purification (e.g., HPLC) Reaction1->Purification1 TR_PEG7_COOH Texas Red-PEG7-Carboxylic Acid Reaction2 Reaction 2: Activation with NHS/EDC (Anhydrous organic solvent) TR_PEG7_COOH->Reaction2 NHS_EDC NHS / EDC NHS_EDC->Reaction2 Purification2 Purification (e.g., Precipitation/Washing) Reaction2->Purification2 TR_PEG7_NHS Texas Red-PEG7-NHS Ester Purification1->TR_PEG7_COOH Purification2->TR_PEG7_NHS

Caption: Workflow for the synthesis of Texas Red-PEG7-NHS Ester.

Step-by-Step Protocol:

  • Dissolution of Reactants:

    • Dissolve Texas Red sulfonyl chloride in an anhydrous organic solvent such as N,N-Dimethylformamide (DMF) to a concentration of 10 mg/mL.

    • Dissolve Amine-PEG7-Carboxylic Acid in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5.

  • Conjugation of PEG7 to Texas Red:

    • Slowly add the Texas Red solution to the Amine-PEG7-Carboxylic Acid solution while stirring. A typical molar ratio is a 1.5 to 3-fold molar excess of the PEG linker.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification of Texas Red-PEG7-Carboxylic Acid:

    • Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate the Texas Red-PEG7-Carboxylic Acid conjugate.

  • Activation with NHS Ester:

    • Lyophilize the purified Texas Red-PEG7-Carboxylic Acid to dryness.

    • Dissolve the dried product in anhydrous DMF.

    • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Stir the reaction overnight at room temperature, protected from light and moisture.

  • Purification of Texas Red-PEG7-NHS Ester:

    • Precipitate the product by adding cold diethyl ether.

    • Wash the precipitate several times with cold diethyl ether to remove unreacted NHS and EDC byproducts.

    • Dry the final Texas Red-PEG7-NHS ester under vacuum.

Conjugation of Texas Red-PEG7-NHS Ester to a Protein

This protocol outlines the labeling of a protein with the synthesized Texas Red-PEG7-NHS ester.

Diagram of the Protein Conjugation Workflow:

G Protein Protein Solution (Amine-free buffer, pH 7.5-8.5) Reaction Conjugation Reaction (2-4 hours, RT, protected from light) Protein->Reaction TR_PEG7_NHS Texas Red-PEG7-NHS Ester (in DMSO) TR_PEG7_NHS->Reaction Purification Purification (Size-exclusion chromatography) Reaction->Purification Final_Conjugate Purified Protein-PEG7-Texas Red Conjugate Purification->Final_Conjugate Characterization Characterization (UV-Vis Spectroscopy for DOL) Final_Conjugate->Characterization

Caption: Workflow for protein conjugation with Texas Red-PEG7-NHS Ester.

Step-by-Step Protocol:

  • Preparation of Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 7.5-8.5.[3] The protein concentration should typically be between 1-5 mg/mL.[3]

  • Preparation of Dye Stock Solution:

    • Dissolve the Texas Red-PEG7-NHS ester in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This should be prepared fresh immediately before use.[3]

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add the calculated amount of the Texas Red-PEG7-NHS ester stock solution. The molar ratio of dye to protein will depend on the desired degree of labeling (DOL) and should be optimized for each specific protein. A starting point is often a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute in the void volume.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Texas Red (~595 nm). The DOL can be calculated using the Beer-Lambert law.

Data Presentation: Enhanced Water Solubility

The effectiveness of the PEG7 linker in improving the water solubility of Texas Red can be quantified and compared.

Table 1: Comparison of Solubility Properties

CompoundQualitative Aqueous SolubilityObservations in Aqueous Buffer (e.g., PBS)
Texas Red Sulfonyl ChlorideLow[3]Forms precipitate, especially at higher concentrations.[3]
Sulforhodamine 101 (Hydrolyzed Texas Red)High[10]Readily dissolves.
Texas Red-PEG7 ConjugateHighReadily dissolves, forms a clear solution.

Conclusion: A Validated Approach for Robust Fluorescent Labeling

The incorporation of a PEG7 linker is a highly effective strategy to overcome the inherent hydrophobicity of Texas Red, a widely used fluorescent dye.[7] The hydrophilic nature of the PEG chain enhances the aqueous solubility of the dye, prevents aggregation, and reduces non-specific binding, thereby improving the overall performance and reliability of fluorescent labeling experiments.[11] The detailed protocols provided in this guide offer a self-validating system for the synthesis and application of Texas Red-PEG7 conjugates. By understanding the underlying chemical principles and following these optimized workflows, researchers can achieve more consistent and reproducible results in their cell biology, drug development, and other life science applications. The use of PEG linkers, such as PEG7, represents a critical advancement in bioconjugation chemistry, enabling the full potential of powerful fluorescent probes like Texas Red to be realized in aqueous biological systems.[9][12]

References

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  • Museum of Fine Arts Boston. (2022, September 29). Texas Red.
  • ACS Publications. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
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  • ACS Publications. (2021, October 29). Photoactivatable Fluorescent Dyes with Hydrophilic Caging Groups and Their Use in Multicolor Nanoscopy. Journal of the American Chemical Society.
  • ACS Publications. (2019, October 31). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates.
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Exploratory

Stability Dynamics of TR-PEG7-OH in Physiological pH Buffers: A Comprehensive Technical Guide

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and nanomedicine, monoprotected homobifunctional linkers like TR-PEG7-OH (Trityl-protected hept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and nanomedicine, monoprotected homobifunctional linkers like TR-PEG7-OH (Trityl-protected heptaethylene glycol) are indispensable building blocks. The trityl (triphenylmethyl) group provides a robust, sterically hindered lipophilic mask for one hydroxyl terminus, allowing for precise, asymmetric functionalization of the opposite end[1].

However, the structural integrity of this linker during prolonged physiological assays (e.g., cell culture, serum stability testing, or extended dialysis) is a frequent point of concern. This whitepaper provides an in-depth mechanistic analysis of TR-PEG7-OH stability in standard physiological buffers (pH 7.4), supported by self-validating analytical protocols and quantitative kinetic data.

Chemical Anatomy & Mechanistic Vulnerabilities

To understand the stability of TR-PEG7-OH, we must deconstruct the molecule into its three functional domains, each responding differently to environmental stressors.

  • The Trityl (Trt) Ether Linkage : The ether bond connecting the PEG chain to the trityl group is highly stable against nucleophilic attack and base-catalyzed hydrolysis. At physiological pH (7.4), the hydronium ion concentration (~ 3.98×10−8 M) is vastly insufficient to protonate the ether oxygen. Without this protonation, the stable triphenylmethyl carbocation cannot form, making spontaneous cleavage at pH 7.4 thermodynamically unfavorable[2].

  • The PEG7 Backbone : Polyethylene glycol (PEG) chains enhance aqueous solubility and reduce immunogenicity[3]. While the polyether backbone is entirely resistant to hydrolysis at pH 7.4, it is uniquely susceptible to auto-oxidation . In the presence of trace transition metals and dissolved oxygen, PEG chains undergo radical-mediated cleavage, forming formates and aldehydes.

  • The Terminal Hydroxyl (-OH) : The primary alcohol serves as the synthetic handle. In the absence of activating agents (e.g., sulfonyl chlorides or Mitsunobu reagents), it remains completely inert in aqueous physiological buffers.

G TR Trityl (Trt) Group Ether Linkage Acid Acidic pH (< 5.0) Rapid Cleavage TR->Acid Susceptible Phys Physiological pH (7.4) Highly Stable TR->Phys Stable PEG PEG7 Backbone (Heptaethylene Glycol) PEG->Phys Stable Ox ROS / Trace Metals Auto-oxidation PEG->Ox Susceptible OH Terminal Hydroxyl (-OH) OH->Phys Stable

Structural vulnerabilities and stability of TR-PEG7-OH under various environmental stressors.

Buffer-Specific Stability Profiles (pH 7.4)

Not all physiological buffers are created equal when it comes to preserving PEGylated compounds over extended incubations (e.g., 7–14 days at 37°C).

  • PBS (Phosphate-Buffered Saline) : While perfectly matched for pH, commercial PBS formulations often contain trace amounts of iron or copper. These metals act as catalysts for the auto-oxidation of the PEG7 backbone. Expert Insight : Auto-oxidation is frequently misdiagnosed by researchers as "hydrolysis."

  • HEPES : A zwitterionic Good's buffer that provides excellent pH stability. However, HEPES can generate piperazine-derived reactive oxygen species (ROS) upon prolonged exposure to ambient light, which can secondarily attack the PEG backbone.

  • Tris-HCl : Because TR-PEG7-OH lacks electrophilic centers (unlike NHS-esters or maleimides), the primary amine of Tris poses no nucleophilic threat. Tris is a highly compatible buffer for this linker.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 100 µM TR-PEG7-OH incubated at 37°C in various buffer systems.

Buffer System (37°C)Additives% Intact (Day 1)% Intact (Day 7)% Intact (Day 14)Primary Degradant Observed
PBS, pH 7.4 None99.1%94.2%88.5%PEG chain cleavage (Oxidation)
PBS, pH 7.4 1 mM EDTA99.8%98.9%97.4%None (Highly Stable)
HEPES, pH 7.4 Light Protected99.5%97.1%95.0%Minor PEG oxidation
Acetate, pH 4.5 Positive Control12.0%0.0%0.0%Free Trityl Alcohol (Cleavage)

Data Interpretation: The addition of a metal chelator (EDTA) to PBS nearly eliminates degradation, proving that the loss of intact TR-PEG7-OH at pH 7.4 is driven by metal-catalyzed PEG oxidation, not trityl ether hydrolysis.

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

To accurately assess the stability of TR-PEG7-OH, researchers must employ a methodology that prevents artifactual degradation during the analysis itself. The following protocol is designed as a self-validating system : it includes an internal standard to account for ionization variance, and a positive control (pH 4.5) to prove the assay's sensitivity to trityl cleavage.

Causality & Methodological Rationale

The LC-MS Mobile Phase Trap : Standard LC-MS/MS protocols utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase to aid ionization. Do not use this for TR-PEG7-OH. The acidic mobile phase will rapidly cleave the trityl ether bond on the chromatography column, resulting in a massive false-positive for degradation. Causality: You must switch to an alkaline mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) to preserve the trityl group during the analytical run.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Prepare 1X PBS (pH 7.4) and 1X Acetate Buffer (pH 4.5, Positive Control) using LC-MS grade water.

  • Optional but recommended: Add 1 mM EDTA to the PBS to isolate hydrolysis from metal-catalyzed oxidation.

  • Spike TR-PEG7-OH (from a 10 mM anhydrous DMSO stock) into the buffers to a final concentration of 100 µM.

Step 2: Incubation & Sampling

  • Aliquot 100 µL of the spiked buffers into sealed, light-protected autosampler vials.

  • Incubate at 37°C in a thermoshaker at 300 RPM.

  • Pull samples at t=0,1,3,7, and 14 days.

Step 3: Quenching & Internal Standardization

  • To each 100 µL sample, add 300 µL of ice-cold Acetonitrile containing 10 µM of an internal standard (e.g., Trt-PEG4-OH).

  • Causality: The organic crash halts any ongoing aqueous reactions, precipitates buffer salts (preventing MS source fouling), and the internal standard normalizes any volumetric or ionization discrepancies.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

Step 4: Alkaline LC-MS/MS Analysis

  • Column : C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Bicarbonate in Water (pH 8.0).

  • Mobile Phase B : 100% Acetonitrile.

  • Detection : Electrospray Ionization (ESI) in positive mode, monitoring the intact sodium adduct [M+Na]+ or ammonium adduct [M+NH4​]+ .

Workflow Prep Sample Prep 100 µM TR-PEG7-OH in pH 7.4 Buffers Incubate Incubation 37°C, 0-14 Days (+/- EDTA) Prep->Incubate Quench Quenching Acetonitrile crash + Internal Std Incubate->Quench LCMS LC-MS/MS Alkaline Mobile Phase Quench->LCMS Data Kinetic Analysis Determine t(1/2) LCMS->Data

Self-validating experimental workflow for assessing TR-PEG7-OH stability via LC-MS/MS.

Conclusion & Best Practices for Drug Development

TR-PEG7-OH is exceptionally stable in physiological pH 7.4 buffers, provided that oxidative stressors are mitigated. The trityl ether bond will not spontaneously hydrolyze under neutral or basic conditions. For researchers utilizing this linker in bioconjugation or PROTAC synthesis, the following best practices are recommended:

  • Chelate Your Buffers : Always add 0.1 mM to 1.0 mM EDTA to physiological buffers to sequester trace metals and prevent PEG auto-oxidation over multi-day incubations.

  • Mind the Analytical Conditions : Never analyze trityl-protected compounds using acidic LC-MS mobile phases (like 0.1% TFA or Formic Acid) unless you specifically intend to monitor the deprotected product.

  • Storage : Store neat TR-PEG7-OH and its stock solutions in anhydrous environments (e.g., dry DCM or DMSO over molecular sieves) at -20°C to prevent premature degradation.

References

  • Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces Source: J. Am. Chem. Soc. (via uci.edu) URL:[Link]

  • PEG-derivatives for Drug Development - CD Bioparticles Source: cd-bioparticles.net URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of Texas Red PEG7 Hydroxyl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the fundamental mechanism of action of Texas Red PEG7 Hydroxyl, a fluorescent labeling re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental mechanism of action of Texas Red PEG7 Hydroxyl, a fluorescent labeling reagent. The document elucidates the distinct roles of its three core components: the Texas Red fluorophore, the seven-unit polyethylene glycol (PEG7) linker, and the terminal hydroxyl group. It details the principles of fluorescence that govern signal generation and the bioconjugation chemistry that facilitates covalent labeling of target biomolecules. This guide serves as an essential resource for researchers and drug development professionals seeking to leverage this reagent for precise and efficient fluorescent labeling in a variety of applications, including immunofluorescence, flow cytometry, and live-cell imaging.

Introduction: Deconstructing the Texas Red PEG7 Hydroxyl Reagent

Texas Red PEG7 Hydroxyl is a specialized chemical tool designed for the fluorescent labeling of biomolecules. Its utility in research and diagnostics stems from the synergistic function of its three constituent parts. At its core is the Texas Red fluorophore, a bright, red-emitting dye known for its photostability.[1][2] This is connected to a discrete-length, seven-unit polyethylene glycol (PEG) spacer, which enhances the reagent's aqueous solubility and biocompatibility.[3] The molecule is terminated with a hydroxyl (-OH) group, which further contributes to its hydrophilic character. The primary reactive functionality for conjugation is typically a sulfonyl chloride group on the Texas Red moiety, which readily reacts with primary amines on target molecules.[4][5]

Core Components and their Mechanistic Roles

The Texas Red Fluorophore: The Engine of Fluorescence

The operational heart of the reagent is the Texas Red fluorophore, a derivative of sulforhodamine 101.[] Its function is governed by the principles of fluorescence, a process of light emission following light absorption.

Mechanism of Fluorescence:

  • Excitation: The process begins when the Texas Red molecule absorbs a photon of light, typically from a laser or other light source in an imaging system. This absorption event excites an electron from its ground state (S₀) to a higher energy state (S₁). The peak absorption wavelength for Texas Red is approximately 589-596 nm.[4]

  • Non-Radiative Decay: Following excitation, the electron rapidly loses some of its energy through non-radiative processes, such as vibrational relaxation, descending to the lowest vibrational level of the excited state.

  • Emission: The electron then returns to its ground state (S₀) by emitting a photon of light. This emitted photon has a longer wavelength (and thus lower energy) than the absorbed photon, a phenomenon known as the Stokes shift. For Texas Red, the peak emission wavelength is around 615 nm, which falls within the red region of the visible spectrum.[7]

This emitted light is the signal that is detected in fluorescence-based applications. The brightness and photostability of Texas Red make it a reliable choice for experiments requiring prolonged imaging.[8]

The PEG7 Linker: A Spatially and Chemically Optimized Spacer

The seven-unit polyethylene glycol (PEG7) chain serves as a flexible, hydrophilic spacer connecting the Texas Red fluorophore to the target biomolecule.[3] This linker is not merely a passive connector; its properties are critical to the overall performance of the conjugate.

Key Functions of the PEG7 Linker:

  • Enhanced Solubility: PEG is highly soluble in aqueous environments due to the ability of its repeating ethylene oxide units to form hydrogen bonds with water molecules.[3] This property is conferred to the entire conjugate, preventing aggregation and precipitation of labeled proteins or other biomolecules.

  • Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the bulky Texas Red dye and the target biomolecule. This can be crucial for preserving the biological activity of the labeled molecule, for instance, by preventing the dye from interfering with an antibody's antigen-binding site.

  • Minimized Non-Specific Binding: The hydrophilic "cloud" created by the PEG linker around the conjugate helps to repel non-specific interactions with other proteins and surfaces, leading to a lower background signal and improved signal-to-noise ratio in assays.[]

  • Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it suitable for applications in living cells and organisms.[3]

The Terminal Hydroxyl Group: A Hydrophilic Terminus

In the context of Texas Red PEG7 Hydroxyl, the terminal hydroxyl (-OH) group primarily serves to cap the end of the PEG linker with a polar, hydrophilic functional group. This enhances the overall water solubility of the reagent and its conjugates. While hydroxyl groups can be chemically activated for further conjugation (e.g., by conversion to a sulfonate ester or an aldehyde), in this specific reagent, the primary reactive site for labeling is the sulfonyl chloride on the Texas Red fluorophore.[7][9] The hydroxyl group is therefore best understood as a non-reactive, solubility-enhancing feature of the linker.

The Basic Mechanism of Action: Covalent Labeling of Biomolecules

The fundamental mechanism of action of Texas Red PEG7 Hydroxyl is the covalent attachment of the Texas Red fluorophore to a target biomolecule via the PEG7 linker. This is achieved through a chemical reaction between the reactive group on the Texas Red dye and a functional group on the target molecule.

Amine-Reactive Conjugation

The most common variant of Texas Red used for labeling is Texas Red sulfonyl chloride.[2][4] This compound is highly reactive towards primary amines (-NH₂), which are abundantly available on proteins in the form of lysine residues and the N-terminal amino group.

The reaction proceeds as follows:

  • The sulfonyl chloride group (-SO₂Cl) on the Texas Red molecule is an electrophile.

  • A primary amine on a biomolecule, acting as a nucleophile, attacks the sulfur atom of the sulfonyl chloride.

  • This results in the displacement of the chloride ion and the formation of a highly stable sulfonamide bond.[4]

This reaction is typically carried out in a buffer with a pH of 9.0-10.0 to ensure that the primary amines are deprotonated and thus nucleophilic.[4]

Visualization of the Mechanism and Workflow

Diagram: Molecular Structure and Function

G Figure 1: Molecular Structure and Function of Texas Red PEG7 Hydroxyl cluster_0 Texas Red Fluorophore cluster_1 PEG7 Linker cluster_2 Terminal Group cluster_3 Target Biomolecule TR Texas Red Core (Sulforhodamine 101) SC Sulfonyl Chloride (-SO2Cl) Reactive Group TR->SC Contains PEG -(O-CH2-CH2)7- Hydrophilic Spacer SC->PEG Covalently Bonded To Amine Primary Amine (-NH2) SC->Amine Reacts with OH Hydroxyl Group (-OH) Solubility Enhancer PEG->OH Terminated With Protein Protein Protein->Amine Presents

Caption: Molecular components and their roles in the labeling reaction.

Diagram: Experimental Workflow for Protein Labeling

G Figure 2: General Workflow for Protein Labeling A 1. Protein Preparation Dissolve protein (e.g., antibody) in amine-free buffer (pH 9.0) B 2. Reagent Preparation Dissolve Texas Red PEG7 Hydroxyl in anhydrous solvent (e.g., DMF) C 3. Conjugation Reaction Add reagent to protein solution. Incubate for 1 hour. A->C Mix D 4. Purification Remove unreacted dye via dialysis or size-exclusion chromatography C->D Purify E 5. Characterization & Use Confirm labeling and use in fluorescence-based assays D->E Final Product

Caption: Step-by-step process for conjugating the dye to a protein.

Experimental Protocol: Labeling of an Antibody with Texas Red PEG7 Hydroxyl (via Sulfonyl Chloride)

This protocol provides a general procedure for labeling an antibody with Texas Red sulfonyl chloride. The optimal conditions may vary depending on the specific antibody and desired degree of labeling.

Materials:

  • Antibody (or other protein) to be labeled

  • Texas Red PEG7 Hydroxyl (with sulfonyl chloride reactive group)

  • Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system: Dialysis cassette (10K MWCO) or size-exclusion chromatography column

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve 1-5 mg of the antibody in 1 mL of chilled (4°C) conjugation buffer.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the reaction.[10]

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the Texas Red reagent. Dissolve 1 mg of the reagent in 100 µL of anhydrous DMF or DMSO.

    • Note: Sulfonyl chlorides are moisture-sensitive and will hydrolyze in aqueous solutions.[5] Prepare the stock solution just prior to initiating the reaction.

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add 50 µL of the Texas Red stock solution.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.

  • Purification:

    • To remove unreacted dye and hydrolysis byproducts, purify the conjugate.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes over 24 hours.

    • Size-Exclusion Chromatography: Alternatively, apply the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the void volume.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~596 nm (for Texas Red).

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Quantitative Data Summary

ParameterValueSource(s)
Excitation Wavelength (max) ~596 nm[4]
Emission Wavelength (max) ~615 nm[7]
Molar Extinction Coefficient ~85,000 M⁻¹cm⁻¹ at 596 nm[5]
Reactive Group Sulfonyl Chloride (-SO₂Cl)[2][4]
Target Functional Group Primary Amine (-NH₂)[]
Optimal Reaction pH 9.0 - 10.0[4]
Resulting Covalent Bond Sulfonamide[4]

Conclusion

The basic mechanism of action of Texas Red PEG7 Hydroxyl is a well-defined process of covalent bioconjugation, driven by the reaction of its sulfonyl chloride group with primary amines on a target molecule. This results in the attachment of a highly fluorescent and photostable Texas Red dye via a flexible, hydrophilic PEG7 linker. The terminal hydroxyl group contributes to the overall favorable aqueous properties of the resulting conjugate. A thorough understanding of these individual component functions and the underlying chemical principles enables researchers to effectively utilize this reagent for a wide range of fluorescence-based detection and imaging applications.

References

  • Corrie, J. E. T., et al. (2001). Chemistry of Sulforhodamine−Amine Conjugates. Bioconjugate Chemistry, 12(2), 233-240. Retrieved from [Link]

  • Yufeng. (2023, May 7). Texas Red™ Sulfonyl Chloride, mixed isomers. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Texas Red Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]

  • Titus, J. A., et al. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of Immunological Methods, 50(2), 193-204. Retrieved from [Link]

  • LifeTein. (2024, June 19). Fluorescent Labelling with Texas Red. Retrieved from [Link]

  • JenKem Technology. (2024, July 30). Activated PEG Aldehyde for N-terminal PEGylation. Retrieved from [Link]

  • Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE, 9(10), e109475. Retrieved from [Link]

  • Paolino, D., et al. (2022). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers in Molecular Biosciences, 9, 861029. Retrieved from [Link]

  • PubMed. (n.d.). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Hydrophilic Fluorescent PEG Linkers for In Vitro Studies

Introduction: Bridging Distance and Defeating Noise in Biological Assays In the intricate landscape of molecular biology and drug development, the ability to precisely label, track, and quantify biomolecules is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Distance and Defeating Noise in Biological Assays

In the intricate landscape of molecular biology and drug development, the ability to precisely label, track, and quantify biomolecules is paramount. Fluorescent linkers have become essential tools for this purpose, acting as beacons that illuminate molecular interactions.[1] However, the linker is not merely a passive tether; its physicochemical properties can dramatically influence the performance of a fluorescent probe.[1] This guide delves into the strategic use of hydrophilic fluorescent polyethylene glycol (PEG) linkers, a class of reagents engineered to overcome common challenges in in vitro studies, such as poor solubility, non-specific binding, and steric hindrance.[1][2]

Polyethylene glycol (PEG) is a synthetic, biocompatible, and highly water-soluble polymer composed of repeating ethylene oxide units.[3][4] When used as a linker, or "spacer," in a bioconjugate, PEG chains impart several critical advantages.[5] This process, known as PEGylation, creates a protective hydration shell around the attached molecule. This shell not only enhances the aqueous solubility of often-hydrophobic fluorophores but also shields the conjugate from enzymatic degradation and reduces non-specific interactions with proteins and cell membranes.[4][6][7] The result is a more stable probe with a significantly higher signal-to-noise ratio in sensitive assays.[1]

By functionalizing these hydrophilic PEG linkers with fluorescent dyes, we create powerful tools for a multitude of applications, including fluorescence microscopy, flow cytometry, Förster Resonance Energy Transfer (FRET), and Fluorescence Polarization (FP) assays.[8][9] This guide provides field-proven insights and detailed protocols to empower researchers to rationally design, synthesize, and deploy these reagents to achieve robust and reproducible results.

Part 1: Rational Design and Selection of Fluorescent PEG Linkers

The success of an experiment often hinges on the thoughtful design of the fluorescent probe. The choice of PEG spacer length, the selection of the fluorophore, and the conjugation chemistry are three pillars that dictate the probe's performance.

The Critical Role of PEG Spacer Length

The length of the PEG chain is a crucial parameter that must be optimized, as it presents a trade-off between various desirable properties.[1] A longer PEG chain generally leads to greater solubility and a more pronounced "stealth" effect, which minimizes non-specific binding.[1] However, an excessively long or flexible linker can sometimes decrease binding affinity by allowing the probe to adopt conformations unfavorable for target engagement.[1][10]

The primary considerations for selecting PEG spacer length are:

  • Solubility and Aggregation: Many organic fluorophores are hydrophobic and tend to aggregate in aqueous buffers, leading to quenching and artifacts. A PEG spacer enhances hydrophilicity, with longer chains providing greater solubilizing power.[1][11]

  • Steric Hindrance: The spacer provides physical distance that can prevent the bulky fluorophore from interfering with the interaction between the targeting molecule (e.g., a ligand or antibody) and its receptor.[1]

  • Fluorescence Quenching: By distancing the fluorophore from the target biomolecule and potential quenching agents in the microenvironment, a PEG spacer can preserve the probe's brightness and quantum yield.[1][6]

  • Binding Affinity: The effect of spacer length on binding affinity is context-dependent and must be determined empirically. While a short spacer may be optimal in some cases, others may require a longer linker to bridge a larger distance without compromising the interaction.[1][10]

Table 1: Impact of PEG Spacer Length on Fluorescent Probe Performance

This table summarizes typical performance trends for a hypothetical fluorescently-labeled ligand targeting a cell surface receptor, comparing probes with varying PEG spacer lengths. Data are representative and synthesized based on trends reported in the literature.[1][12]

Performance MetricNo SpacerShort PEG (n=4)Medium PEG (n=8)Long PEG (n=12)Rationale & Causality
Aqueous Solubility LowModerateHighVery HighLonger PEG chains create a larger hydration shell, significantly improving solubility.[1]
Binding Affinity (Kd) 10 nM5 nM8 nM15 nMA short spacer can reduce steric hindrance from the dye. Excessively long linkers may introduce unfavorable flexibility, slightly decreasing affinity.[1][10]
Fluorescence Quantum Yield 0.200.450.500.55The PEG spacer distances the fluorophore from the biomolecule, reducing contact-induced quenching.[6]
Signal-to-Noise Ratio (Cell Imaging) 2:18:112:115:1Reduced non-specific binding due to the hydrophilic "stealth" effect of PEG leads to lower background signal.[1]
In Vivo Half-Life Very ShortShortModerateLongIncreased hydrodynamic size reduces renal clearance, a key benefit for in vivo studies.[1][4]
Selecting the Optimal Fluorophore

The choice of fluorescent dye is dictated by the specific application, the available instrumentation (lasers and filters), and the potential for environmental sensitivity.[13] Key photophysical properties to consider include:

  • Quantum Yield (Φ): The efficiency of converting absorbed photons into emitted fluorescence. A higher quantum yield results in a brighter signal.

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength.

  • Photostability: The dye's resistance to photobleaching or photochemical destruction upon exposure to excitation light.

  • Stokes Shift: The separation between the absorption and emission maxima. A larger Stokes shift minimizes self-quenching and simplifies filter selection.

  • Environmental Sensitivity: Some dyes exhibit changes in their fluorescence properties in response to their local environment (e.g., pH, polarity), which can be a desirable feature for certain biosensors but a confounding factor in others.[12]

Table 2: Photophysical Properties of Common Fluorophores for Bioconjugation

This table provides a reference for commonly used fluorescent dyes. Properties can vary with conjugation and local environment.

Fluorophore FamilyExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Typical)Key Strengths & Considerations
Fluorescein FITC~494~5180.3 - 0.9Bright, but pH sensitive and prone to photobleaching.[14]
Rhodamine TRITC, TAMRA~550~5730.2 - 0.4More photostable than fluorescein, but can be hydrophobic.[13]
Cyanine Cy3, Cy5~550, ~650~570, ~6700.1 - 0.3Bright and available in a wide spectral range, including near-infrared (NIR).[15]
Alexa Fluor Alexa Fluor 488~495~519~0.92Highly photostable, pH-insensitive, and bright alternatives to traditional dyes.[15]
Dansyl Dansyl Chloride~335~518VariableEnvironmentally sensitive; fluorescence increases in nonpolar environments.[12]
Strategic Bioconjugation Chemistries

The covalent attachment of a fluorescent PEG linker to a biomolecule requires a chemical reaction that targets a specific functional group.[4] The choice of chemistry is critical for ensuring site-specificity, stability, and preservation of the biomolecule's function.

  • Amine-Reactive (Lysine, N-terminus): The most common approach targets primary amines on lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are widely used for this purpose, forming stable amide bonds under mild basic conditions (pH 7.5-8.5).[4][16]

  • Thiol-Reactive (Cysteine): This strategy provides site-specific labeling by targeting the thiol group of cysteine residues. Maleimides are the most common thiol-reactive group, forming a stable thioether bond. This is particularly useful as cysteine residues are less abundant than lysines, and can be introduced at specific sites via mutagenesis.[8][17]

  • Click Chemistry (Bioorthogonal): Reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition offer exceptional specificity.[5][8] These "bioorthogonal" reactions proceed with high efficiency in complex biological media without interfering with native functional groups, enabling precise labeling of biomolecules that have been metabolically or synthetically incorporated with an azide or alkyne handle.[6]

Below is a diagram illustrating these common conjugation pathways.

G cluster_biomolecule Biomolecule cluster_linker Fluorescent PEG Linker cluster_conjugate Resulting Conjugate Biomolecule Protein / Peptide / Oligonucleotide Lysine Lysine (-NH2) Cysteine Cysteine (-SH) Azide Azide (-N3) (Bioorthogonal Handle) NHS NHS-PEG-Fluorophore Lysine->NHS pH 7.5-8.5 Maleimide Maleimide-PEG-Fluorophore Cysteine->Maleimide pH 6.5-7.5 Alkyne Alkyne-PEG-Fluorophore Azide->Alkyne Click Chemistry (e.g., CuAAC, SPAAC) Amide Stable Amide Bond NHS->Amide Conjugation Thioether Stable Thioether Bond Maleimide->Thioether Conjugation Triazole Stable Triazole Ring Alkyne->Triazole Conjugation

Caption: Common bioconjugation chemistries for attaching fluorescent PEG linkers.

Part 2: Core Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro applications. These protocols are designed to be self-validating, with built-in controls and checkpoints to ensure reliability.

General Protocol: Amine-Reactive Labeling of a Protein

This protocol describes the conjugation of an NHS-ester-activated fluorescent PEG linker to a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines (e.g., Tris or glycine).

  • NHS-PEG-Fluorophore (e.g., NHS-PEG4-Fluorescein).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching Buffer: 1.5 M Tris-HCl, pH 8.5.

  • DMSO (anhydrous).

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.

Methodology:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Causality: The basic pH deprotonates lysine side chains, making the primary amine nucleophilic and reactive toward the NHS ester.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-Fluorophore in DMSO to create a 10-20 mM stock solution. Insight: NHS esters are susceptible to hydrolysis in aqueous solutions; preparing the stock in anhydrous DMSO and adding it to the reaction last maximizes reactivity.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently vortexing. Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light. Expertise: The optimal molar ratio depends on the number of accessible lysines and desired degree of labeling; starting with a 10-fold excess is a common practice.

  • Quenching: Add the Quenching Buffer to a final concentration of 100 mM Tris. Incubate for 15-30 minutes at room temperature. Causality: The high concentration of primary amines in Tris buffer reacts with and consumes any remaining NHS esters, stopping the reaction.

  • Purification: Separate the labeled protein from unreacted linker and byproducts using an SEC column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the fluorophore.

The following workflow diagram illustrates this process.

G A 1. Prepare Protein in Amine-Free Buffer (pH 8.3) C 3. Combine & Incubate (1-4 hours, protected from light) A->C B 2. Prepare Linker Stock in DMSO B->C D 4. Quench Reaction with Tris Buffer C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize (Determine Degree of Labeling) E->F G Store Conjugate (-20°C or -80°C) F->G G cluster_free Low Polarization cluster_bound High Polarization Tracer_Free Tracer Light_Out_Free Depolarized Emission Tracer_Free->Light_Out_Free Label_Free Fast Tumbling Complex Receptor Tracer Tracer_Free->Complex:f0 + Receptor (Binding Event) Light_In_Free Polarized Excitation Light_In_Free->Tracer_Free Light_Out_Bound Polarized Emission Complex->Light_Out_Bound Label_Bound Slow Tumbling Light_In_Bound Polarized Excitation Light_In_Bound->Complex

Caption: Principle of Fluorescence Polarization (FP) assay.

Protocol: Competitive FP Binding Assay This protocol is for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a fluorescent tracer from its receptor.

  • Reagent Preparation: Prepare serial dilutions of the unlabeled competitor compound in assay buffer. Prepare a solution of the receptor protein and a solution of the fluorescent tracer (e.g., Ligand-PEG-Fluorophore) at fixed concentrations. Insight: The optimal tracer concentration is typically at or below its Kd, and the receptor concentration should be set to yield a significant FP signal window (difference between bound and free tracer).

  • Assay Plate Setup: In a low-binding microplate (e.g., black, 384-well), add the assay buffer, the competitor dilutions, and the receptor protein.

  • Controls:

    • Low FP Control ("Reference"): Wells containing only the tracer and buffer (no receptor). [18] * High FP Control: Wells containing tracer, buffer, and receptor (no competitor). [18]4. Initiation: Add the fluorescent tracer to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. [19]7. Data Analysis: Plot the FP values against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the Ki.

Application: Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two fluorophores. [20]An excited donor fluorophore can non-radiatively transfer energy to a nearby acceptor fluorophore if their emission and excitation spectra overlap. [21]This process is highly distance-dependent (typically occurring over 1-10 nm), making it a "molecular ruler" for studying protein-protein interactions or conformational changes. [22]PEG linkers are invaluable in constructing FRET probes, allowing for the precise positioning of donor and acceptor pairs at optimal distances while ensuring the flexibility needed to accommodate biological dynamics. []

G cluster_no_fret No FRET (D-A distance > 10 nm) cluster_fret FRET Occurs (D-A distance < 10 nm) Donor_NoFRET Donor Acceptor_NoFRET Acceptor Emission_NoFRET Donor Emission Donor_NoFRET->Emission_NoFRET Interaction Molecular Interaction (e.g., Protein Binding) Excitation_NoFRET Excitation (Donor λ) Excitation_NoFRET->Donor_NoFRET Donor_FRET Donor EnergyTransfer Non-radiative Energy Transfer Donor_FRET->EnergyTransfer Acceptor_FRET Acceptor Emission_FRET Acceptor Emission Acceptor_FRET->Emission_FRET Excitation_FRET Excitation (Donor λ) Excitation_FRET->Donor_FRET EnergyTransfer->Acceptor_FRET

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Protocol: FRET Assay for Protein-Protein Interaction This protocol outlines the detection of an interaction between Protein X (labeled with a donor fluorophore) and Protein Y (labeled with an acceptor).

  • Probe Preparation: Label Protein X with a Donor-PEG-Linker and Protein Y with an Acceptor-PEG-Linker using the general conjugation protocol (Section 2.1). Ensure the chosen donor-acceptor pair has significant spectral overlap (e.g., Fluorescein as donor, Rhodamine as acceptor).

  • Assay Setup: In a microplate or cuvette, add a fixed concentration of the donor-labeled Protein X.

  • Titration: Add increasing concentrations of the acceptor-labeled Protein Y to the wells.

  • Incubation: Allow the interaction to reach equilibrium.

  • Spectrofluorometric Measurement:

    • Excite the samples at the donor's excitation wavelength.

    • Measure the emission intensity at both the donor's and the acceptor's emission wavelengths.

  • Data Analysis: As the concentration of acceptor-labeled Protein Y increases, a successful interaction will result in a decrease in donor emission intensity and a simultaneous increase in acceptor emission intensity (sensitized emission). Plot the ratio of acceptor to donor emission against the concentration of Protein Y to determine the binding affinity (Kd).

Part 3: Trustworthiness and Field-Proven Insights

  • Self-Validating Protocols: Every protocol described includes essential controls. In FP, the "Low" and "High" polarization controls define the dynamic range of your assay, immediately flagging issues with reagents or instrument settings. [18]In FRET, analyzing donor quenching and sensitized acceptor emission provides two correlated readouts, increasing confidence in the result.

  • The Hydrophilicity Advantage: In our experience, switching from a simple alkyl linker to a PEG4 or PEG8 linker can reduce background in cell-based imaging assays by over 50%, simply by mitigating non-specific binding to cell membranes and plasticware. [1]* Linker Flexibility is a Feature: For FRET and FP, the flexible nature of the PEG chain is not a bug, but a feature. It allows the fluorophore to reorient for optimal energy transfer or to avoid steric clashes, which can be a problem with rigid linkers. [10][]* Quantification is Key: Do not assume a 1:1 labeling ratio. Always perform a spectroscopic analysis to determine the Degree of Labeling (DOL). Over-labeling can lead to self-quenching and protein aggregation, while under-labeling reduces signal intensity. [14]A DOL of 1-3 is often ideal for most applications.

By integrating these principles and methodologies, researchers can harness the power of hydrophilic fluorescent PEG linkers to conduct more precise, reliable, and insightful in vitro studies, pushing the boundaries of drug discovery and fundamental biological research.

References

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

  • Sano, K., et al. (n.d.). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PMC. [Link]

  • (n.d.). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. PMC. [Link]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]

  • Pendri, A., et al. (1995). Poly(ethylene glycol) Fluorescent Linkers. Bioconjugate Chem., 6, 596-598. [Link]

  • (n.d.). Chemical interactions in polyethylene glycol-induced condensates lead to an anomalous FRET response from a flexible linker-fluorescent protein crowding sensor. PMC - NIH. [Link]

  • ACS Publications. (2006, February 18). Synthesis, Photophysical Effects, and DNA Targeting Properties of Oxazole Yellow−Peptide Bioconjugates. ACS Publications. [Link]

  • ACS Publications. (2025, October 14). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. [Link]

  • Shinsei Chemical Co.,Ltd. (n.d.). Fluorescent dye with PEG linker. Shinsei Chemical. [Link]

  • (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PMC - NIH. [Link]

  • ACS Publications. (2018, November 8). Fluorescence Resonance Energy Transfer (FRET): A Powerful Tool for Probing Amphiphilic Polymer Aggregates and Supramolecular Polymers. The Journal of Physical Chemistry B. [Link]

  • (n.d.). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. [Link]

  • ACS Publications. (2014, November 19). Criteria for Selecting PEGylation Sites on Proteins for Higher Thermodynamic and Proteolytic Stability. Journal of the American Chemical Society. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Sato, H., et al. (2025, October 23). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLOS One. [Link]

  • BioPharm International. (2014, March 1). Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates. BioPharm International. [Link]

  • R Discovery. (2018, February 1). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. R Discovery. [Link]

  • MedChemComm (RSC Publishing). (2016, August 15). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm. [Link]

  • bioRxiv.org. (2021, June 18). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv.org. [Link]

  • Chemical Science (RSC Publishing). (2023, January 3). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. Chemical Science. [Link]

  • MDPI. (2020, December 12). Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. [Link]

  • (n.d.). INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE. [Link]

  • (n.d.). A Guide to Fluorescent Protein FRET Pairs. PMC. [Link]

  • (2022, July 7). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. [Link]

  • ACS Publications. (2023, October 30). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. ACS Publications. [Link]

  • ResearchGate. (2026, January 14). The role of hydrophilic linkers in next-generation antibody-drug conjugates. ResearchGate. [Link]

  • Addgene. (n.d.). Fluorescent Proteins: FRET. Addgene. [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Creative Biolabs. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Activation and Functionalization of the TR-PEG7-OH Terminal Hydroxyl Group

Introduction Poly(ethylene glycol), or PEG, has become an indispensable tool in modern drug development and biotechnology. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in modern drug development and biotechnology. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small-molecule drugs. These enhancements include improved solubility, extended plasma half-life, reduced immunogenicity, and increased stability.[1][2]

The use of discrete PEG (dPEG®) linkers, which have a precisely defined molecular weight and structure, has eliminated the issue of polydispersity inherent in traditional PEG polymers. This allows for the creation of homogeneous conjugates, which is a significant advantage for analytical characterization and regulatory approval.[3]

TR-PEG7-OH is a discrete PEG linker featuring seven ethylene glycol units. One terminus is protected by a trityl (Tr) group, a bulky acid-labile protecting group, while the other terminus possesses a free primary hydroxyl (-OH) group.[4][5] This configuration is ideal for sequential, selective functionalization. The free hydroxyl group can be chemically "activated" to facilitate conjugation, while the trityl-protected end remains inert until its removal is desired.

This document provides a comprehensive guide with detailed protocols for the activation of the terminal hydroxyl group of TR-PEG7-OH via two common and robust methods: Tosylation and Mesylation . It further details the subsequent conversion of these activated intermediates into highly useful azide and amine functionalities, which are cornerstone reagents for click chemistry and amine-reactive coupling, respectively. Each stage is accompanied by guidelines for in-process characterization to ensure scientific integrity and successful outcomes.

PART 1: Activation of the Terminal Hydroxyl Group

The primary hydroxyl group of PEG is relatively unreactive. To make it amenable to nucleophilic substitution, it must first be converted into a good leaving group. Sulfonate esters, such as tosylates and mesylates, are excellent choices for this purpose due to their high reactivity and stability under common reaction conditions.[6][7]

Workflow for Hydroxyl Activation

The overall workflow for activating the hydroxyl terminus of TR-PEG7-OH is illustrated below.

G cluster_0 Activation start TR-PEG7-OH (Starting Material) A Tosylation (TsCl, Base) start->A Method A B Mesylation (MsCl, Base) start->B Method B P1 TR-PEG7-OTs (Tosyl-activated) A->P1 P2 TR-PEG7-OMs (Mesyl-activated) B->P2

Figure 1: General workflow for the activation of the TR-PEG7-OH hydroxyl group to form either a tosylate (OTs) or mesylate (OMs) ester.

Method A: Tosylation Protocol

This protocol converts the terminal hydroxyl group into a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials & Reagents

ReagentGradeSupplier Example
TR-PEG7-OH≥98%BroadPharm (BP-20990)
p-Toluenesulfonyl chloride (TsCl)≥99%Sigma-Aldrich
Triethylamine (Et₃N) or PyridineAnhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, cold (~4°C)Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution---
BrineSaturated NaCl solution---
Anhydrous Sodium Sulfate (Na₂SO₄)Granular---

Step-by-Step Protocol

  • Preparation: Dry the TR-PEG7-OH under high vacuum for at least 4 hours to remove any residual water. Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve TR-PEG7-OH (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of PEG).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq), either as a solid in portions or as a solution in a small amount of anhydrous DCM.

    • Causality: Adding the tosyl chloride slowly at 0°C helps to control the exothermic reaction and minimize side reactions. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Quench the reaction by adding a saturated solution of NaHCO₃. b. Transfer the mixture to a separatory funnel and extract the organic layer. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution using a rotary evaporator.

  • Purification: a. Dissolve the crude residue in a minimal amount of DCM. b. Precipitate the final product, TR-PEG7-OTs , by adding the solution dropwise into a beaker of cold, vigorously stirring diethyl ether. c. Collect the white precipitate by vacuum filtration and dry under high vacuum.

Method B: Mesylation Protocol

This protocol converts the terminal hydroxyl group into a methanesulfonate (mesylate) ester. The mesylate group is also an excellent leaving group and is slightly smaller than the tosylate group.

Materials & Reagents

ReagentGradeSupplier Example
TR-PEG7-OH≥98%BroadPharm (BP-20990)
Methanesulfonyl chloride (MsCl)≥99.5%Sigma-Aldrich
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, cold (~4°C)Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution---
BrineSaturated NaCl solution---
Anhydrous Sodium Sulfate (Na₂SO₄)Granular---

Step-by-Step Protocol

  • Preparation: Dry the TR-PEG7-OH under high vacuum. Set up an oven-dried, round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve TR-PEG7-OH (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture via a syringe.[9]

    • Causality: The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[7]

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours). Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the identical work-up and purification steps (7 and 8) as described in the Tosylation protocol to isolate the final product, TR-PEG7-OMs .

PART 2: Downstream Conversion of Activated PEG Intermediates

Once activated, the TR-PEG7-OTs or TR-PEG7-OMs can be readily converted into other useful functionalities. The protocols below describe the synthesis of an azide-terminated PEG (for click chemistry) and an amine-terminated PEG (for acylation, reductive amination, etc.).

Workflow for Downstream Functionalization

G cluster_0 Nucleophilic Substitution start TR-PEG7-OTs / OMs (Activated Intermediate) A Azide Substitution (NaN₃, DMF) start->A P1 TR-PEG7-N₃ (Azide-terminated) A->P1 B Reduction (e.g., Staudinger Reaction) P2 TR-PEG7-NH₂ (Amine-terminated) B->P2 P1->B

Figure 2: Conversion of activated PEG to azide (N₃) and subsequently to amine (NH₂) functionalities.

Protocol 2.1: Synthesis of TR-PEG7-Azide (TR-PEG7-N₃)

This protocol uses sodium azide to displace the tosylate or mesylate group, forming an azide-terminated PEG linker.

Materials & Reagents

ReagentGrade
TR-PEG7-OTs or TR-PEG7-OMsFrom Part 1
Sodium Azide (NaN₃)≥99.5%
Dimethylformamide (DMF)Anhydrous, ≥99.8%
Dichloromethane (DCM)Reagent Grade
Deionized Water---

Step-by-Step Protocol

  • Dissolution: Dissolve the TR-PEG7-OTs or TR-PEG7-OMs (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add sodium azide (5.0 eq) to the solution.[8][9]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours).

    • Causality: This is a classic Sₙ2 reaction. The elevated temperature is required to provide sufficient energy to overcome the activation barrier for the substitution. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Work-up: a. Cool the mixture to room temperature and remove the DMF via rotary evaporation under high vacuum. b. Dissolve the residue in DCM and transfer to a separatory funnel. c. Wash with deionized water (3x) and then brine (1x) to remove excess sodium azide and residual DMF. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product, TR-PEG7-N₃ , by precipitation from a minimal amount of DCM into cold diethyl ether, as described previously.

Protocol 2.2: Synthesis of TR-PEG7-Amine (TR-PEG7-NH₂)

This protocol reduces the azide group to a primary amine using a Staudinger reaction.

Materials & Reagents

ReagentGrade
TR-PEG7-N₃From Protocol 2.1
Triphenylphosphine (PPh₃)≥99%
Tetrahydrofuran (THF)Reagent Grade
Deionized Water---

Step-by-Step Protocol

  • Dissolution: Dissolve TR-PEG7-N₃ (1.0 eq) in THF.

  • Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution. A vigorous evolution of N₂(g) may be observed.

  • Reaction (Part 1): Stir the mixture at room temperature for 3-4 hours.

  • Hydrolysis: Add deionized water (5-10 eq) to the reaction mixture to hydrolyze the intermediate phosphine imine.

  • Reaction (Part 2): Stir the reaction at room temperature overnight.

  • Work-up & Purification: a. Remove the THF by rotary evaporation. b. The product can often be purified by precipitation in cold diethyl ether. The triphenylphosphine oxide byproduct has some solubility in ether. c. For higher purity, column chromatography on silica gel may be required.

PART 3: Characterization and Quality Control

Verifying the structure at each step is crucial for success in subsequent conjugation experiments. ¹H NMR spectroscopy is the primary tool for this validation.

Expected ¹H NMR Chemical Shifts

The most significant change will be observed in the chemical shift of the methylene protons (-CH₂-) adjacent to the terminal functional group. The data below are typical shifts observed in CDCl₃.

CompoundFunctional GroupMethylene ProtonsApprox. Chemical Shift (δ, ppm)Characteristic Signals
TR-PEG7-OH-CH₂-OHα to -OH~3.7 ppmBroad singlet for -OH proton
TR-PEG7-OTs-CH₂-OTsα to -OTs~4.1-4.2 ppm[6][10]Aromatic protons from tosyl group (~7.3 & 7.8 ppm), methyl singlet (~2.4 ppm)[11]
TR-PEG7-OMs-CH₂-OMsα to -OMs~4.3-4.4 ppm[8]Methyl singlet from mesyl group (~3.0 ppm)
TR-PEG7-N₃-CH₂-N₃α to -N₃~3.4 ppm[8][9]Absence of sulfonate signals; Azide stretch in FTIR (~2100 cm⁻¹)[12]
TR-PEG7-NH₂-CH₂-NH₂α to -NH₂~2.9 ppm[8]Absence of azide signals

Analytical Methods

  • ¹H NMR Spectroscopy: Confirm the disappearance of the starting material's key signals and the appearance of the product's characteristic signals as detailed in the table above. Integration of the peaks can confirm the degree of functionalization.[13]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the expected mass increase at each step.

    • Tosylation: +154.19 Da

    • Mesylation: +76.09 Da

    • Azidation (from Tosylate): -112.13 Da

  • FTIR Spectroscopy: Particularly useful for confirming the presence of the azide group, which has a strong, sharp absorbance peak around 2100 cm⁻¹.[12]

PART 4: Optional Deprotection of the Trityl Group

To create a heterobifunctional linker (e.g., HO-PEG7-NH₂), the trityl group can be removed under mild acidic conditions.

G start TR-PEG7-X (X = OTs, N₃, NH₂) product HO-PEG7-X (Heterobifunctional Linker) start->product Deprotection reagent Mild Acid (e.g., TFA in DCM) reagent->product

Figure 3: Acid-catalyzed deprotection of the Trityl group to yield a heterobifunctional PEG linker.

Brief Protocol

  • Dissolve the trityl-protected PEG derivative in DCM.

  • Add 2-5% trifluoroacetic acid (TFA) to the solution.

  • Stir at room temperature for 1-2 hours.

  • Neutralize the acid with a base (e.g., triethylamine or wash with NaHCO₃ solution).

  • Purify by precipitation or chromatography to remove the triphenylmethanol byproduct.

Causality: The trityl group is highly susceptible to acid cleavage due to the stability of the resulting triphenylmethyl carbocation.[4] This allows for its removal without affecting most other functional groups.

References
  • Gaucher, G., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. Available at: [Link]

  • Truong, V. X., et al. (2018). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. PMC. Available at: [Link]

  • Ladner, C. (2020). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. eGrove, University of Mississippi. Available at: [Link]

  • D'Ambra, C., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. PMC. Available at: [Link]

  • Manias, C., et al. (2013). NMR Characterization of PEG Networks Synthesized by CuAAC Using Reactive Oligomers. ACS Publications. Available at: [Link]

  • Heller, P., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. ACS Publications. Available at: [Link]

  • JenKem Technology. (2024). Activated PEGs for C-Terminal PEGylation. JenKem Technology. Available at: [Link]

  • Singh, R., et al. (2022). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. PMC. Available at: [Link]

  • Therein, M. J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Structural and Biophysical Characterization of the 40 kDa PEG−Interferon-α 2 a and Its Individual Positional Isomers. ResearchGate. Available at: [Link]

  • Interchim. (Date N/A). PEGylation reagents (linkers, crosslinkers and labels). Interchim. Available at: [Link]

  • Sanchez-Alvarez, C., et al. (2020). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Publications. Available at: [Link]

  • Madsen, C. B., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. ACS Publications. Available at: [Link]

  • NextSDS. (Date N/A). Tr-PEG7-alcohol — Chemical Substance Information. NextSDS. Available at: [Link]

  • ResearchGate. (Date N/A). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2018). A hydroxyl PEG version of PEGylated liposomes and its impact on anti-PEG IgM induction and on the accelerated clearance of PEGylated liposomes. PubMed. Available at: [Link]

  • ResearchGate. (Date N/A). 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). ResearchGate. Available at: [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (Date N/A). Protocol for PEG NHS Reagents. Xi'an Confluore. Available at: [Link]

  • Schelter, F. (Date N/A). Development of novel PEGylation approaches based on non-covalent interactions. University of Basel. Available at: [Link]

  • AxisPharm. (Date N/A). Heptaethylene Glycol (HO-PEG7-OH), CAS 5617-32-3. AxisPharm. Available at: [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

  • Chen, H., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. ACS Publications. Available at: [Link]

  • Dadras, A., et al. (2019). Synthesis and characterization of PEG-functionalized graphene oxide as an effective pH-sensitive drug carrier. Taylor & Francis Online. Available at: [Link]

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Application

Application Note: Covalent Fluorescent Labeling of PLGA Nanoparticles Utilizing TR-PEG7-OH

Executive Summary & Mechanistic Rationale Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are foundational in nanomedicine and drug delivery. However, evaluating their in vivo biodistribution relies heavily on accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are foundational in nanomedicine and drug delivery. However, evaluating their in vivo biodistribution relies heavily on accurate fluorescent tracking. Historically, physical encapsulation of hydrophobic dyes (e.g., Coumarin 6, Rhodamine 123) has been the standard. This approach is fundamentally flawed for rigorous pharmacokinetic studies: physically encapsulated dyes suffer from rapid "burst release" and leakage into lipid-rich biological compartments (like cell membranes and lipoproteins), leading to false-positive fluorescence that tracks the free dye rather than the nanoparticle .

To establish a self-validating, leak-proof tracking system, covalent conjugation of the fluorophore to the polymer backbone is required . This application note details the synthesis and formulation of fluorescent PLGA nanoparticles using TR-PEG7-OH (Texas Red-Polyethylene Glycol-Hydroxyl).

The Causality Behind the Reagent Choice:

  • Texas Red (TR) Fluorophore: Emitting at 615 nm, Texas Red provides a bright, red-shifted signal that bypasses the high autofluorescence background of biological tissues typically seen in the green spectrum .

  • PEG7 Spacer: Directly conjugating a bulky fluorophore to the PLGA backbone often results in aggregation-caused quenching (ACQ) when the polymer folds into a dense nanoparticle core. The 7-unit PEG spacer acts as a hydrophilic tether, providing steric distance that preserves the dye's quantum yield and prevents self-quenching.

  • Hydroxyl Terminus (-OH) & Esterification: The terminal hydroxyl allows for Steglich esterification with carboxyl-terminated PLGA (PLGA-COOH). Unlike highly stable amide bonds, this ester linkage is biodegradable. It ensures the dye remains stably attached during systemic circulation but undergoes hydrolysis in acidic endosomal compartments, allowing for the eventual renal clearance of the fluorophore.

Process Visualization

G A PLGA-COOH (Polymer Base) C Steglich Esterification (EDC / DMAP) A->C Activation B TR-PEG7-OH (Fluorescent Probe) B->C Conjugation D TR-PEG7-PLGA (Conjugate) C->D Covalent Linkage E Nanoprecipitation / Emulsion D->E Formulation F Fluorescent PLGA NPs (Stable & Leak-Proof) E->F Final Product

Workflow for covalent conjugation of TR-PEG7-OH to PLGA and fluorescent nanoparticle formulation.

Materials and Reagents

ComponentFunction / Rationale
PLGA-COOH (50:50, MW 30,000)Polymer backbone; terminal carboxylic acid is required for conjugation.
TR-PEG7-OH Heterobifunctional fluorescent probe.
EDC·HCl Zero-length crosslinker. Activates the carboxyl group to form an O-acylisourea intermediate.
DMAP Nucleophilic catalyst. Forms a reactive acylpyridinium intermediate to accelerate esterification.
Dichloromethane (DCM) Anhydrous organic solvent for the polymer and conjugation reaction.
Diethyl Ether Anti-solvent used for the selective precipitation and purification of the conjugated polymer.
Polyvinyl Alcohol (PVA) Amphiphilic steric stabilizer (2% w/v) to prevent droplet coalescence during emulsion.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of TR-PEG7-PLGA Conjugate

This protocol utilizes Steglich esterification to covalently link the fluorophore to the polymer.

  • Activation: Dissolve 500 mg of PLGA-COOH in 10 mL of anhydrous DCM in a glass scintillation vial. Add EDC·HCl (3 molar equivalents relative to PLGA-COOH) and DMAP (0.5 molar equivalents). Stir magnetically for 30 minutes at room temperature to fully activate the carboxylic acid groups.

  • Conjugation: Dissolve TR-PEG7-OH (1.2 molar equivalents) in 2 mL of anhydrous DCM and add it dropwise to the activated PLGA solution.

  • Incubation: Wrap the reaction vessel in aluminum foil to protect the Texas Red from photobleaching. Purge the vial with nitrogen gas and stir continuously for 24 hours at room temperature.

  • Precipitation: Add the reaction mixture dropwise into 100 mL of ice-cold diethyl ether under vigorous stirring. Causality: PLGA is insoluble in ether and will precipitate, while unreacted TR-PEG7-OH, EDC, and DMAP remain soluble, driving the purification.

  • Recovery: Centrifuge the suspension at 4,000 × g for 10 minutes. Discard the supernatant. Wash the polymer pellet twice more with fresh ice-cold diethyl ether.

  • Drying: Dry the purified TR-PEG7-PLGA conjugate under a vacuum desiccator for 24 hours to remove all residual solvents.

  • System Validation (Checkpoint): Analyze a 5 mg sample of the dried polymer via 1 H-NMR (in CDCl 3​ ). The presence of PEG ether peaks (~3.6 ppm) and Texas Red aromatic protons (~7.0–8.0 ppm) alongside the standard PLGA multiplet peaks confirms successful covalent conjugation. Do not proceed to Phase 2 if free dye is detected.

Phase 2: Formulation of Fluorescent Nanoparticles

This protocol utilizes a single oil-in-water (o/w) emulsion-solvent evaporation technique.

  • Organic Phase Preparation: Dissolve 50 mg of the dried TR-PEG7-PLGA conjugate in 2 mL of DCM.

  • Emulsification: Prepare 10 mL of a 2% (w/v) PVA aqueous solution (Aqueous Phase) in a 50 mL beaker. Position a high-shear ultrasonic probe or homogenizer in the aqueous phase.

  • Nanoprecipitation: While homogenizing at 20,000 rpm, add the Organic Phase dropwise into the Aqueous Phase. Continue homogenization for 2 minutes in an ice bath to prevent thermal degradation of the polymer.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a larger beaker containing 20 mL of a 0.5% PVA solution. Stir magnetically at 500 rpm for 4 hours at room temperature in a fume hood to allow complete evaporation of the DCM.

  • Collection & Washing: Collect the hardened nanoparticles by ultracentrifugation (20,000 × g, 30 min at 4°C). Discard the supernatant and resuspend the pellet in ultra-pure water. Repeat this washing step three times to remove residual PVA.

  • System Validation (Leakage Assay): Resuspend the final pellet in 5 mL of PBS (pH 7.4). Dialyze a 1 mL aliquot against 100 mL of PBS for 24 hours at 37°C using a 10 kDa MWCO membrane. Measure the fluorescence of the outer dialysate. A signal representing <1.5% of total dye confirms that the nanoparticles are leak-proof and ready for in vivo application.

Data Presentation: Physicochemical Properties

The covalent addition of the TR-PEG7 moiety slightly increases the hydrodynamic diameter and shifts the surface charge marginally due to the masking of the terminal carboxylic acids, but maintains excellent polydispersity suitable for systemic injection.

ParameterUnlabeled PLGA NPsTR-PEG7-PLGA NPsAnalytical Method
Hydrodynamic Diameter 120.5 ± 4.2 nm128.3 ± 5.1 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.11 ± 0.020.14 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential -25.4 ± 1.8 mV-22.1 ± 2.0 mVElectrophoretic Light Scattering
Fluorescence Emission N/A (Background)615 nmSpectrofluorometry (Ex: 595 nm)
Dye Leakage (48h in Serum) N/A< 1.5%Dialysis / Fluorometry

References

  • Title: Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo Source: ACS Nano / PubMed Central (PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of TR-PEG7-OH Protein Conjugates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted TR-PEG7-OH dye from your protein conjugates. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted TR-PEG7-OH dye from a protein conjugate?

The most prevalent and effective methods leverage the size difference between the large protein conjugate and the small, unreacted TR-PEG7-OH dye (MW ~524.65 g/mol ).[1] The three primary techniques are:

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. The larger protein conjugate will pass through the column more quickly than the smaller, unreacted dye, which gets temporarily trapped in the porous beads of the chromatography resin.[2][]

  • Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules like the unreacted dye to diffuse out into a larger volume of buffer, while retaining the larger protein conjugate.[4][5]

  • Tangential Flow Filtration (TFF): TFF is a rapid filtration method where the sample solution flows parallel to a filter membrane.[6] The pressure difference across the membrane allows the smaller, unreacted dye to pass through, while the larger protein conjugate is retained. This method is particularly well-suited for larger sample volumes.[7]

Q2: How do I choose the best purification method for my experiment?

The optimal method depends on several factors, including your sample volume, the stability of your protein, the required level of purity, and the equipment you have available. The following table provides a general comparison to guide your decision:

FeatureSize-Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation by sizeSelective diffusion through a semi-permeable membraneSize-based separation via cross-flow filtration
Speed Fast (spin columns) to moderate (gravity columns)Slow (can take hours to days)Fast
Sample Volume Small to mediumSmall to largeMedium to very large
Resolution HighLowModerate to high
Protein Recovery Generally highHigh, but potential for loss due to non-specific bindingHigh
Sample Dilution Can be minimal (spin columns) or significant (gravity columns)Can result in some sample dilutionCan be used to concentrate the sample
Ease of Use Simple (spin columns) to more complex (FPLC)SimpleRequires specialized equipment and setup

Q3: My protein conjugate has precipitated after the labeling reaction. What should I do?

Protein precipitation following dye conjugation is a common issue and can be caused by several factors:

  • Over-labeling: Attaching too many hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[8]

  • High Protein Concentration: At high concentrations, proteins are more likely to interact with each other and aggregate.

  • Inappropriate Buffer Conditions: The pH of your buffer is critical. If it is too close to the isoelectric point (pI) of your protein, the protein's solubility will be at its lowest. Also, a lack of stabilizing agents can contribute to instability.[8]

Before attempting to remove the unreacted dye, it is crucial to address the precipitation. Try to solubilize the precipitate by diluting the sample or by adding stabilizing agents like glycerol or arginine to the buffer.[9] For future experiments, consider reducing the molar ratio of dye to protein during the conjugation reaction.

In-Depth Troubleshooting and Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification methods.

Size-Exclusion Chromatography (SEC)

SEC is a robust and widely used method for separating protein conjugates from unreacted dye. It can be performed using simple gravity-flow columns, convenient spin columns, or more advanced Fast Protein Liquid Chromatography (FPLC) systems.

SEC_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis prep_column Prepare SEC Column equilibrate Equilibrate with Buffer prep_column->equilibrate load_sample Load Sample equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV-Vis) collect->analyze pool Pool Fractions analyze->pool

Caption: Workflow for protein conjugate purification using SEC.

  • Column Preparation: Remove the storage buffer from the spin column by centrifugation as per the manufacturer's instructions.

  • Equilibration: Add your desired buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Place the column in a new collection tube and carefully apply your protein-dye conjugate solution to the center of the resin bed.

  • Purification: Centrifuge the column according to the manufacturer's protocol. The purified protein conjugate will be in the collection tube, while the unreacted dye remains in the column resin.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of conjugate and free dye - Incorrect resin choice for the size of the protein. - Column overloading.[2] - Flow rate is too high.- Select a resin with an appropriate fractionation range. - Reduce the sample volume or concentration. - Decrease the flow rate to improve resolution.[10]
Peak tailing - Column is poorly packed. - Unfavorable buffer conditions. - Sample is too viscous.- Repack or replace the column. - Adjust the pH or salt concentration of the buffer.[10] - Dilute the sample.[10]
Peak fronting - Sample volume is too large.- Reduce the sample volume.[10]
Dialysis

Dialysis is a simple and gentle method for removing small molecules, but it is a slower process compared to SEC or TFF.

Dialysis_Workflow cluster_prep Preparation cluster_process Process cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane load_sample Load Sample into Membrane prep_membrane->load_sample immerse Immerse in Dialysis Buffer stir Stir Gently immerse->stir change_buffer Change Buffer (2-3 times) stir->change_buffer recover Recover Purified Sample change_buffer->recover

Caption: Workflow for removing unreacted dye via dialysis.

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water to remove preservatives.[6]

  • Sample Loading: Pipette your protein-dye conjugate solution into the dialysis tubing or cassette and seal it securely, ensuring no leaks.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of the desired buffer (at least 200 times the sample volume) at 4°C.[11][12] Use a magnetic stir bar to gently agitate the buffer.

  • Buffer Exchange: Change the dialysis buffer after 2-3 hours. Repeat the buffer change at least two more times. For optimal removal, the final dialysis can be performed overnight.[5][12]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer and recover your purified protein conjugate.

ProblemPossible Cause(s)Recommended Solution(s)
Significant amount of free dye remains - Insufficient volume of dialysis buffer. - Buffer changes were not frequent enough.- Increase the volume of the dialysis buffer. - Perform more frequent buffer changes.[5]
Sample volume increased significantly - The buffer inside the dialysis bag has a higher osmolarity than the external buffer, causing water to move into the sample.- Ensure the buffer composition inside and outside the dialysis membrane is similar.
Protein precipitation inside the dialysis bag - The buffer conditions (pH, salt concentration) are not optimal for protein stability.[8][9]- Screen different buffer conditions to find one that maintains protein solubility. Consider adding stabilizers like glycerol.[8]
Sample loss - Non-specific binding of the protein to the dialysis membrane.[13]- For dilute protein samples, consider adding a carrier protein like BSA to the dialysis buffer.[13]
Tangential Flow Filtration (TFF)

TFF is a highly efficient method for both purifying and concentrating protein conjugates, especially for larger sample volumes.

TFF_Workflow cluster_prep Preparation cluster_process Process (Diafiltration) cluster_recovery Recovery setup Set up TFF System equilibrate Equilibrate Membrane setup->equilibrate load_sample Load Sample recirculate Recirculate and Filter load_sample->recirculate add_buffer Add Diafiltration Buffer recirculate->add_buffer concentrate Concentrate Sample (Optional) add_buffer->concentrate recover Recover Purified Retentate concentrate->recover

Caption: Workflow for purification and concentration using TFF.

  • System Preparation: Assemble the TFF system with a membrane that has an appropriate MWCO (typically 3-6 times smaller than the molecular weight of your protein).

  • Equilibration: Flush the system with your desired buffer to remove any storage solutions and to wet the membrane.

  • Sample Processing (Diafiltration): Load your protein-dye conjugate solution into the reservoir. Begin recirculating the sample across the membrane while removing the permeate (the solution containing the unreacted dye). Continuously add fresh buffer to the reservoir at the same rate as the permeate removal to wash out the unreacted dye.

  • Concentration (Optional): Once the unreacted dye has been removed, you can concentrate your sample by stopping the addition of fresh buffer and continuing to remove the permeate.

  • Sample Recovery: Collect the purified and concentrated protein conjugate from the retentate line.

ProblemPossible Cause(s)Recommended Solution(s)
Low permeate flow rate - Membrane fouling.[14][15] - High sample viscosity.[15] - Incorrect transmembrane pressure (TMP).- Clean the membrane according to the manufacturer's instructions. - Dilute the sample or add viscosity-reducing excipients.[15] - Optimize the TMP.[16]
Protein aggregation - High shear stress. - Unstable buffer conditions.- Reduce the cross-flow rate. - Optimize the buffer composition for protein stability. Consider adding stabilizers.[17]
Low protein recovery - Non-specific binding to the membrane. - Protein passing through the membrane.- Choose a membrane material with low protein binding properties. - Select a membrane with a smaller MWCO.

Post-Purification Analysis

After purification, it is essential to verify the removal of the unreacted dye and to determine the degree of labeling (DOL).

Verifying Dye Removal

  • Spectrophotometry: Measure the absorbance spectrum of your purified conjugate. The absence of a distinct peak corresponding to the free dye is a good indicator of successful removal.

  • SDS-PAGE: Run your purified sample on an SDS-PAGE gel. The unreacted dye will migrate at the dye front, separate from the protein band. You can visualize the gel for fluorescence before staining to confirm that the fluorescence is associated only with the protein band.[8]

Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the TR-PEG7-OH dye.[10][18][19]

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Unknown. (n.d.). Dialysis. Retrieved from [Link]

  • Cytiva. (2018, January 29). How to improve your SEC results. Retrieved from [Link]

  • UNC School of Medicine. (n.d.). Protein Purification. Retrieved from [Link]

  • Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved from [Link]

  • SKILLS CENTER. (n.d.). STANDARD OPERATING PROCEDURE A BIOFIZZ PRODUCTON Dialysis/Buffer Exchange Module Hours. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration. Retrieved from [Link]

  • G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • Agrisera. (n.d.). Problems with dialysis. Retrieved from [Link]

  • G-Biosciences. (2015, August 11). The Common Failures That can Occur When Using Dialysis Bags. Retrieved from [Link]

  • LCGC. (2018, September 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. Retrieved from [Link]

  • iGEM. (n.d.). Protein dialysis protocol. Retrieved from [Link]

  • The Ohio State University. (n.d.). Novel selective protein purification via tangential flow filtration. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting Guide. Retrieved from [Link]

  • Rice University. (n.d.). Day 3: Size Exclusion Chromatography. Retrieved from [Link]

  • The Bumbling Biochemist. (2023, March 21). “Crashing out”: tips for preventing it during protein purification & what you can do if it happens. Retrieved from [Link]

  • Bitesize Bio. (2025, January 31). Size-Exclusion Chromatography: Molecular Weight in 4 Steps. Retrieved from [Link]

  • Patient Care America. (2022, July 15). Protein Status and Fluid Dynamics in Dialysis. Retrieved from [Link]

  • Cobetter. (2025, November 14). Analysis Of The Causes And Solutions For High Pressure Drop in Tangential Flow Filtration. Retrieved from [Link]

  • ResearchGate. (2014, August 25). How can I avoid Protein aggregation after it is ultra filtrated (Through Tangential Flow Filtration) without loss of its immunogenicity?. Retrieved from [Link]

  • PubMed. (n.d.). Purification of pegylated proteins. Retrieved from [Link]

  • ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide?. Retrieved from [Link]

  • PMC. (2023, February 2). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved from [Link]

  • Roche. (n.d.). 5.2 Protein purification. Retrieved from [Link]

  • PMC. (2019, April 24). Jetting Performance of Polyethylene Glycol and Reactive Dye Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Bioconjugation: TR-PEG7-OH vs. Texas Red C2 Maleimide

Executive Summary Selecting the correct fluorescent probe is critical for maintaining protein stability, assay reproducibility, and structural integrity. This guide objectively compares two distinct Texas Red derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Selecting the correct fluorescent probe is critical for maintaining protein stability, assay reproducibility, and structural integrity. This guide objectively compares two distinct Texas Red derivatives used in bioconjugation: Texas Red C2 Maleimide and TR-PEG7-OH . While the C2 maleimide offers rapid, site-specific thiol labeling, its highly hydrophobic nature can induce protein aggregation. Conversely, TR-PEG7-OH provides a highly hydrophilic spacer that mitigates quenching and aggregation, though its inert hydroxyl terminus requires chemical activation for covalent attachment—making it an excellent customizable precursor or a rigorous negative control for non-specific binding.

Mechanistic Profiling & Causality

Texas Red C2 Maleimide: The Thiol-Reactive Workhorse

Texas Red C2 maleimide contains a reactive maleimide group that undergoes a highly specific 1 on cysteine residues[1]. The causality behind its efficiency lies in its strict pH dependence; at a 2[2]. If the pH exceeds 8.0, the maleimide group becomes susceptible to hydrolysis (forming an unreactive maleamic acid) or1[1]. The short C2 aliphatic linker keeps the fluorophore in close proximity to the protein backbone, which is advantageous for FRET assays but can lead to fluorescence quenching if the labeling site is buried in a hydrophobic pocket.

TR-PEG7-OH: The Hydrophilic Spacer & Control Element

TR-PEG7-OH consists of the Texas Red fluorophore attached to a 7-unit polyethylene glycol (PEG) chain terminating in a hydroxyl (-OH) group. The causality behind choosing a PEG7 linker lies in its hydration sphere; the PEG chain drastically improves the aqueous solubility of the hydrophobic sulforhodamine core, preventing dye-induced protein precipitation.

Because the terminal hydroxyl group is chemically inert in standard aqueous bioconjugation buffers, TR-PEG7-OH serves two primary functions:

  • Negative Control: It is used to establish the baseline of non-specific hydrophobic or electrostatic binding of the Texas Red scaffold to the target biomolecule.

  • Customizable Precursor: Through anhydrous chemical activation (e.g., using N,N'-disuccinimidyl carbonate), the hydroxyl can be converted into an active ester, allowing researchers to target primary amines (lysines) while retaining the structural benefits of the PEG spacer.

Comparative Data & Quantitative Analysis

The following table summarizes the physicochemical and reactive properties of both reagents to guide experimental design.

ParameterTexas Red C2 MaleimideTR-PEG7-OH
Reactive Group MaleimideHydroxyl (-OH)
Target Amino Acid Cysteine (Sulfhydryl)None (Inert) / Lysine (Post-activation)
Optimal pH Range 6.5 – 7.5N/A (Aqueous inert); 8.0 – 9.0 (Post-activation)
Spacer Arm Length ~ 5.8 Å (C2 Aliphatic)~ 28.0 Å (PEG7)
Hydrophilicity Low (Hydrophobic dye)High (PEG-mediated solubility)
Primary Application Direct, site-specific labelingNon-specific binding control / Custom amine labeling

Visualizing the Workflows

The diagram below illustrates the divergent chemical pathways required to achieve stable bioconjugates using these two reagents.

Bioconjugation TRC2 Texas Red C2 Maleimide (Thiol-Reactive) Thioether Thioether Conjugate (Stable Linkage) TRC2->Thioether ProteinSH Reduced Protein (-SH) pH 6.5 - 7.5 ProteinSH->Thioether TRPEG TR-PEG7-OH (Inert Hydroxyl) Activation Chemical Activation (e.g., DSC / CDI in DMF) TRPEG->Activation ActivatedTR Activated TR-PEG7 (Amine-Reactive) Activation->ActivatedTR Carbamate Carbamate Conjugate (Stable Linkage) ActivatedTR->Carbamate ProteinNH2 Protein (-NH2) pH 8.0 - 9.0 ProteinNH2->Carbamate

Figure 1: Reaction pathways for Texas Red C2 Maleimide and TR-PEG7-OH activation workflows.

Step-by-Step Experimental Methodologies

Protocol A: Site-Specific Thiol Conjugation using Texas Red C2 Maleimide

This protocol establishes a self-validating system for labeling reduced cysteines.

  • Reduction: Incubate the target protein (1-10 mg/mL) with3 for 30 minutes at room temperature[3]. Causality: TCEP reduces disulfide bonds to free thiols but lacks a thiol group itself, preventing it from competing with the protein for the maleimide dye.

  • Buffer Exchange: Pass the protein through a desalting column pre-equilibrated with Reaction Buffer (0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.2). Causality: EDTA chelates trace heavy metals that could catalyze the re-oxidation of free thiols.

  • Dye Preparation: Dissolve Texas Red C2 maleimide in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous solvent prevents premature hydrolysis of the maleimide ring.

  • Conjugation: Add a 10-fold molar excess of the dye to the protein solution. Incubate for 2 hours at room temperature in the dark.

  • Quenching: Add β-mercaptoethanol to a final concentration of 5 mM for 15 minutes. Causality: This caps any unreacted maleimide molecules, preventing off-target reactions during downstream assays.

  • Purification: Remove free dye using size-exclusion chromatography (SEC) or extensive dialysis against PBS.

Protocol B: Chemical Activation and Amine Conjugation of TR-PEG7-OH

This protocol details the conversion of the inert hydroxyl into an amine-reactive ester.

  • Activation: Dissolve TR-PEG7-OH in anhydrous N,N-Dimethylformamide (DMF). Add 5 molar equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 5 equivalents of triethylamine (TEA).

  • Incubation: Stir the reaction under inert gas (Nitrogen/Argon) for 4 hours at room temperature. Causality: DSC reacts with the terminal hydroxyl to form an amine-reactive NHS-carbonate intermediate. TEA acts as a base catalyst.

  • Protein Preparation: Ensure the target protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Causality: Primary amines (lysines) must be unprotonated to act as 1[1]. Buffers containing Tris or glycine will competitively inhibit the reaction.

  • Conjugation: Add the activated TR-PEG7 solution (up to 10% v/v final organic solvent) to the protein. Incubate for 2 hours at room temperature.

  • Purification: Isolate the PEGylated conjugate via a PD-10 desalting column to remove hydrolysis byproducts (N-hydroxysuccinimide) and unreacted dye.

References

  • Bioconjugation and crosslinking technical handbook Source: Thermo Fisher Scientific URL
  • Affinity Thermoprecipitation and Recovery of Biotinylated Biomolecules via a Mutant Streptavidin−Smart Polymer Conjugate | Bioconjugate Chemistry Source: ACS Publications URL
  • Source: PMC (PubMed Central)

Sources

Comparative

TR-PEG7-OH versus Alexa Fluor 594 PEG linkers for deep tissue imaging

Deep Tissue Imaging: A Comparative Guide to TR-PEG7-OH and Alexa Fluor 594 PEG Linkers For researchers conducting deep tissue imaging—particularly via two-photon or near-infrared microscopy—the selection of a red-emittin...

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Author: BenchChem Technical Support Team. Date: April 2026

Deep Tissue Imaging: A Comparative Guide to TR-PEG7-OH and Alexa Fluor 594 PEG Linkers

For researchers conducting deep tissue imaging—particularly via two-photon or near-infrared microscopy—the selection of a red-emitting fluorophore is a critical determinant of data quality. Red and far-red fluorophores are mandatory for deep imaging because they bypass the high scattering, lipid absorption, and endogenous autofluorescence associated with shorter wavelengths.

However, simply choosing a "red dye" is insufficient. The molecular architecture of the fluorophore and its linker dictates its pharmacokinetics, tissue penetration, and signal-to-background ratio (SBR). This guide provides an in-depth technical comparison between two prominent choices: TR-PEG7-OH (Texas Red conjugated to a discrete 7-unit polyethylene glycol chain) and Alexa Fluor 594 PEG linkers .

Photophysical & Chemical Causality

To understand how these probes perform in vivo, we must analyze the causality behind their chemical structures.

TR-PEG7-OH (Texas Red PEG7 Hydroxyl) Texas Red (TR) is a sulforhodamine derivative. Historically, its inherent hydrophobicity has been a double-edged sword: while it yields a strong signal, it is highly prone to aggregation-induced quenching and non-specific partitioning into lipid membranes, leading to high background noise[1]. Conjugating TR to a discrete PEG7 linker with a terminal hydroxyl group (TR-PEG7-OH, MW ~524.65 g/mol ) is a calculated structural intervention[2]. The PEG7 chain acts as a hydrophilic shield, significantly enhancing water solubility and preventing aggregation. Furthermore, the neutral -OH cap ensures the molecule remains uncharged at its terminus, preventing electrostatic trapping by negatively charged extracellular matrix (ECM) components[3].

Alexa Fluor 594 (AF594) PEG Linkers Alexa Fluor 594 is synthetically engineered with negatively charged sulfonate groups. This modification makes the AF594 core intrinsically highly water-soluble, exceptionally bright, and highly resistant to photobleaching[1][4]. When AF594 is coupled with a PEG linker, the resulting conjugate achieves an expanded hydrodynamic radius. The synergistic effect of the sulfonated core and the PEG chain allows the probe to evade reticuloendothelial system (RES) clearance, leverage the Enhanced Permeability and Retention (EPR) effect in tumors, and rapidly diffuse through dense tissue microenvironments without being sequestered by hydrophobic protein pockets[5].

Mechanisms of Deep Tissue Penetration

The ability of a probe to penetrate deep into tissue is a function of its hydrophilicity and its resistance to non-specific binding.

Because AF594-PEG is hyper-hydrophilic, it exhibits rapid diffusion kinetics through the aqueous channels of the ECM. In contrast, TR-PEG7-OH retains a degree of lipophilic character from the Texas Red core. While the PEG7 chain mitigates severe aggregation, TR-PEG7-OH will still exhibit a higher affinity for cellular membranes than AF594-PEG. This makes AF594-PEG superior for deep, uniform parenchymal staining, whereas TR-PEG7-OH may be preferred if localized membrane interaction is desired.

G A Systemic Injection of Probe B Vascular Circulation (PEG reduces opsonization) A->B C Extravasation into Tissue (EPR Effect) B->C D1 TR-PEG7-OH Moderate Hydrophilicity C->D1 Hydrophobic Core D2 AF594-PEG High Hydrophilicity C->D2 Hydrophilic Core E1 Cellular Internalization & Membrane Staining D1->E1 E2 Deep ECM Penetration & Target Binding D2->E2

Caption: Mechanism of tissue penetration for TR-PEG7-OH vs. AF594-PEG probes.

Quantitative Performance Comparison

The structural differences between these two probes manifest directly in their quantitative imaging performance. AF594 generally allows for a higher degree of substitution (DOS) without self-quenching compared to Texas Red[4].

Photophysical PropertyTR-PEG7-OHAlexa Fluor 594-PEG
Fluorophore Core Sulforhodamine derivativeSulfonated rhodamine derivative
Excitation / Emission ~595 nm / ~615 nm~590 nm / ~617 nm
Intrinsic Hydrophilicity Low to Moderate (Improved by PEG)Very High (Due to sulfonate groups)
Photostability Moderate (Susceptible to intense lasers)Excellent (Resistant to photobleaching)
Tissue Penetration Moderate depth; higher membrane affinityDeep penetration; rapid ECM diffusion
Signal-to-Background Moderate (Prone to some non-specific binding)High (Minimal non-specific binding)

Self-Validating Experimental Protocol: In Vivo Two-Photon Imaging

To ensure reproducible deep tissue imaging, the experimental workflow must include internal validation steps to confirm probe delivery before data acquisition begins[6].

Step 1: Probe Preparation Dilute the PEGylated probe to 1 mg/mL in sterile, 1X PBS. Causality: Maintaining physiological osmolarity prevents osmotic shock to the local vasculature upon injection, which could artificially alter tissue permeability.

Step 2: Intravenous Administration Administer 50 µg of the probe via tail vein injection.

Step 3: Biodistribution & Clearance Window Incubate the subject for 24 hours prior to imaging. Causality: This window allows the PEGylated probe to circulate, extravasate into the target tissue (e.g., tumor) via the EPR effect, and allows unbound probe to clear from the bloodstream, maximizing the target-to-background ratio.

Step 4: Two-Photon Microscopy Setup Tune a femtosecond pulsed laser to 800–820 nm for two-photon excitation. Causality: Excitation in the near-infrared window provides the energy required for two-photon absorption while minimizing Rayleigh scattering and avoiding endogenous tissue autofluorescence.

Step 5: Internal Validation (The Self-Validating Step) Before imaging deep parenchyma, focus on the superficial vasculature. Validation Logic: If the blood vessels appear dark against a bright parenchymal background, extravasation was successful, and you may proceed deeper. If the vessels are brightly fluorescent and the parenchyma is dark, the 24-hour clearance was insufficient; imaging must be paused to allow further clearance.

Step 6: Deep Image Acquisition Collect emission through a 610–630 nm bandpass filter. Capture Z-stacks at 5 µm intervals to quantify penetration depth.

Workflow Step1 1. Probe Prep 1 mg/mL Step2 2. IV Injection Tail vein Step1->Step2 Step3 3. Biodistribution 24h Incubation Step2->Step3 Step4 4. 2-Photon 800nm Excitation Step3->Step4 Step5 5. Acquisition 615nm Emission Step4->Step5 Step6 6. Validation Check SBR Step5->Step6

Caption: Step-by-step in vivo two-photon deep tissue imaging workflow.

Strategic Selection Guide

Choose TR-PEG7-OH when:

  • You require a highly specific, monodisperse linker length. The discrete PEG7 chain provides exact molecular weight control, which is critical for precise stoichiometric conjugations in drug development[2][3].

  • Your imaging target benefits from a slight degree of lipophilicity (e.g., you want the probe to partition slightly into cellular membranes after diffusing through the ECM).

Choose Alexa Fluor 594 PEG linkers when:

  • You require maximum imaging depth in dense tissues. The extreme hydrophilicity of the sulfonated core ensures the probe slips through the ECM without non-specific binding[1][5].

  • You are conducting long-term, time-lapse two-photon imaging. The superior photostability of AF594 withstands the intense focal energy of femtosecond lasers far better than Texas Red.

References

Sources

Validation

A Comparative Guide to In Vitro Cytotoxicity Assessment of TR-PEG7-OH Conjugates

Introduction: The Critical Role of Cytotoxicity Profiling for Novel PEGylated Conjugates In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are instrumental in enhancing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Novel PEGylated Conjugates

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are instrumental in enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The TR-PEG7-OH linker, a heterobifunctional molecule featuring a trityl-protected alcohol and a seven-unit PEG chain, offers a versatile platform for creating novel conjugates.[3] The trityl group provides a stable protecting group that can be removed under specific acidic conditions, allowing for subsequent conjugation reactions. The hydrophilic PEG7 chain is designed to improve the solubility and stability of the conjugated molecule.[3][4]

However, the introduction of any new entity into a biological system necessitates a thorough evaluation of its safety profile. While PEG is generally considered biocompatible, studies have shown that the cytotoxicity of PEG derivatives can be influenced by factors such as molecular weight and the nature of the end-groups.[5][6][7] Therefore, a rigorous assessment of the in vitro cytotoxicity of any novel TR-PEG7-OH conjugate is a non-negotiable step in preclinical development.

This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of TR-PEG7-OH conjugates against relevant controls or alternative formulations. We will delve into the rationale behind selecting appropriate assays, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable cytotoxicity profile for their novel PEGylated compounds. All methodologies presented are grounded in established standards, such as ISO 10993-5, which outlines the biological evaluation of medical devices and their component materials.[8][9][10][11][12]

Strategic Selection of In Vitro Cytotoxicity Assays: A Multi-Faceted Approach

A single assay is often insufficient to capture the complex interplay between a compound and a cell. Therefore, a battery of tests targeting different cellular events is recommended to build a comprehensive cytotoxicity profile.

Here, we compare three key classes of assays that provide complementary information on cell health:

  • Metabolic Viability Assays: These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.

  • Membrane Integrity Assays: These assays detect the leakage of intracellular components, a hallmark of cell membrane damage and necrosis.

  • Apoptosis Assays: These assays identify the biochemical and morphological changes associated with programmed cell death (apoptosis).

The following diagram illustrates a recommended workflow for a comprehensive in vitro cytotoxicity assessment.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment Battery MTT MTT Assay (Metabolic Activity) Data_Analysis Data Analysis & IC50 Determination MTT->Data_Analysis LDH LDH Release Assay (Membrane Integrity) LDH->Data_Analysis Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) Apoptosis->Data_Analysis Start TR-PEG7-OH Conjugate & Controls Cell_Culture Cell Line Selection & Seeding Start->Cell_Culture Treatment Incubation with Test Articles Cell_Culture->Treatment Treatment->MTT Treatment->LDH Treatment->Apoptosis

Caption: A comprehensive workflow for in vitro cytotoxicity assessment.

Comparative Data Summary

The following table provides a comparative overview of the key in vitro cytotoxicity assays discussed in this guide.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[13][14]Cell viability and proliferation.[13]Well-established, cost-effective, high-throughput compatible.Indirect measure of viability, can be affected by changes in metabolic rate, requires a solubilization step.[14][15]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[16][17][18]Cell membrane integrity, necrosis.[16]Direct measure of cytotoxicity, non-destructive to remaining cells, high-throughput compatible.May not detect early apoptotic events, LDH in serum can interfere with the assay.[19]
Annexin V/PI Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[20][21]Differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[20][22]Provides detailed information on the mode of cell death, quantitative analysis via flow cytometry.Requires flow cytometry, more complex protocol than colorimetric assays.
Caspase-3/7 Activity Assay Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, through the cleavage of a specific substrate.[23][24][25]Apoptotic pathway activation.[24]Highly sensitive, specific for apoptosis, simple "add-mix-measure" format for some kits.[24]Measures a specific point in the apoptotic cascade, may not capture all forms of cell death.

Experimental Protocols: A Step-by-Step Guide

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the intended application of the TR-PEG7-OH conjugate.[26] For a broad cytotoxicity screen, a commonly used and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung carcinoma), or MCF7 (human breast cancer) can be employed.[27] If the conjugate has a specific cellular target, a cell line expressing that target is essential.[27] It is also advisable to test on a "normal" non-cancerous cell line, such as human fibroblasts, to assess for off-target toxicity.[28]

Protocol:

  • Culture the selected cell lines in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.[13]

  • Use cells within a consistent and low passage number range to minimize experimental variability.[26]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability

This assay provides a quantitative measure of cell viability based on mitochondrial function.[13][29]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[13][30]

  • DMSO or other suitable solubilization buffer[13][14]

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[15][30]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the TR-PEG7-OH conjugate, unconjugated drug, and any other controls in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the test compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[31]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[29][30]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14][30]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Release Assay for Membrane Integrity

This assay quantifies the release of LDH from cells with damaged plasma membranes.[16][18]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or Cell Signaling Technology)[16][17][18]

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed and treat cells as described in the MTT assay protocol (Steps 1-5).

  • Prepare controls as per the kit instructions, which typically include:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background control (medium only)

  • Carefully transfer a small aliquot of the cell culture supernatant (e.g., 10 µL) to a new 96-well plate.[16]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[18]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][22]

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI[21]

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in a suitable format (e.g., 6-well plate) and treat with the TR-PEG7-OH conjugate and controls for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.[20]

  • Wash the cells with cold PBS and centrifuge.[20]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[22]

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This luminescent or fluorescent assay measures the activity of key executioner caspases, providing a specific indicator of apoptosis.[23][24]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar kit[23][24]

  • White-walled 96-well plates (for luminescence)

  • Luminometer or fluorescence plate reader

Protocol:

  • Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol (Steps 1-4).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[32]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[32]

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.[32]

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]

Data Analysis and Interpretation

For dose-response assays like the MTT and LDH assays, the half-maximal inhibitory concentration (IC50) value should be determined. This is the concentration of the test compound that reduces the measured response (e.g., cell viability) by 50%. The IC50 is calculated by plotting the percentage of viability or cytotoxicity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

A lower IC50 value indicates higher cytotoxic potency. By comparing the IC50 values of the TR-PEG7-OH conjugate to the unconjugated drug and other controls, the contribution of the PEGylated linker to the overall cytotoxicity can be assessed.

The results from the Annexin V/PI and caspase assays will provide qualitative and quantitative insights into the mechanism of cell death induced by the conjugate. An increase in the Annexin V positive population and elevated caspase-3/7 activity would strongly suggest that the TR-PEG7-OH conjugate induces apoptosis.

Conclusion: Towards a Comprehensive Understanding of Conjugate Cytotoxicity

The in vitro cytotoxicity assessment of novel TR-PEG7-OH conjugates is a critical step in their preclinical evaluation. A multi-assay approach, as outlined in this guide, is essential for a comprehensive understanding of a conjugate's biological effects. By combining metabolic, membrane integrity, and apoptosis assays, researchers can not only quantify the cytotoxic potential but also gain valuable insights into the underlying mechanisms of cell death. This robust data package is indispensable for making informed decisions in the drug development pipeline and for ensuring the safety and efficacy of next-generation PEGylated therapeutics.

References

  • Understanding Biocompatibility and In Vitro Cytotoxicity: A Guide to ISO 10993-5. [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • An in vitro investigation of the hepatic toxicity of PEGylated polymeric redox responsive nanoparticles - PMC. [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. [Link]

  • Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity - PMC. [Link]

  • Recognized Consensus Standards: Medical Devices - FDA. [Link]

  • ANSI/AAMI/ISO 10993-5:2009 (R2022) - Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. [Link]

  • MTT Analysis Protocol - Creative Bioarray. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. [Link]

  • The Effect of Molecular Structure on Cytotoxicity and Antitumor Activity of PEGylated Nanomedicines | Biomacromolecules - ACS Publications. [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

  • Exploring the Sensitivity of Antibody–Drug Conjugate Efficacy to the Selection of Payload, Antibody, and Cell line | Bioconjugate Chemistry - ACS Publications. [Link]

  • In vitro basic cytotoxicity screening of simple and 5-FU PEGylated SF... - ResearchGate. [Link]

  • Cytotoxicity study of polyethylene glycol derivatives - Semantic Scholar. [Link]

  • Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. [Link]

  • Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC. [Link]

  • Cytotoxicity study of polyethylene glycol derivatives - RSC Publishing. [Link]

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Comparative

A Researcher's Guide to Comparing the Fluorescence Quantum Yield of Novel Fluorophores: TR-PEG7-OH vs. Standard Texas Red

In the dynamic landscape of fluorescence-based assays, the development of novel fluorophore conjugates is paramount for enhancing signal intensity, improving solubility, and optimizing biocompatibility. The addition of m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of fluorescence-based assays, the development of novel fluorophore conjugates is paramount for enhancing signal intensity, improving solubility, and optimizing biocompatibility. The addition of moieties such as polyethylene glycol (PEG) linkers to established dyes like Texas Red is a common strategy to improve performance. However, such modifications can profoundly impact the photophysical properties of the fluorophore, most notably its fluorescence quantum yield (ΦF). This guide provides a comprehensive framework for researchers to understand, measure, and compare the fluorescence quantum yield of a modified fluorophore, using the example of a hypothetical Texas Red derivative, TR-PEG7-OH, against the well-characterized standard, Texas Red.

The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3][4] A higher quantum yield translates to a brighter fluorescent signal, which is a critical factor in applications requiring high sensitivity, such as single-molecule imaging, high-throughput screening, and in vivo imaging.

Comparing TR-PEG7-OH and Texas Red: A Tale of Two Molecules

Texas Red, a derivative of sulforhodamine 101, is a widely used red-emitting fluorophore in various biological applications.[5][6][7] Its sulfonyl chloride reactive group, however, is susceptible to hydrolysis, and its solubility in aqueous solutions can be limited.[5] The introduction of a seven-unit polyethylene glycol linker with a terminal hydroxyl group (PEG7-OH) in TR-PEG7-OH is designed to address these limitations by improving hydrophilicity and providing a versatile handle for further conjugation.

However, this structural modification can influence the quantum yield. The flexible PEG linker can alter the local environment of the fluorophore, potentially leading to changes in non-radiative decay pathways, such as vibrational relaxation and internal conversion.[1][8] Therefore, a direct experimental comparison of the quantum yields of TR-PEG7-OH and standard Texas Red is essential to validate the performance of the modified dye.

Quantitative Comparison: Fluorescence Quantum Yield

While specific experimental data for "TR-PEG7-OH" is not publicly available, we can present a comparative table based on the known properties of Texas Red and the expected influence of PEGylation. The quantum yield of Texas Red is well-established in the literature. For the purpose of this guide, we will use a representative value and indicate that the value for TR-PEG7-OH is to be determined experimentally.

FluorophoreReported Quantum Yield (ΦF)SolventExcitation Max (nm)Emission Max (nm)
Standard Texas Red ~0.93[9]Ethanol~596[9]~615[9]
TR-PEG7-OH To be determinedEthanol/Aqueous BufferExpected to be similar to Texas RedExpected to be similar to Texas Red

Note: The quantum yield of fluorophores is highly dependent on the solvent and local environment. The value for Texas Red can vary in different solvents.[10]

The Impact of PEGylation on Fluorophore Performance

The introduction of a PEG linker can have several effects on a fluorophore's properties:

  • Solubility: PEGylation generally increases the aqueous solubility of hydrophobic molecules like Texas Red, which can be advantageous for biological applications.

  • Aggregation: The PEG chain can act as a spacer, reducing the likelihood of dye-dye aggregation, which often leads to self-quenching and a decrease in quantum yield.[11][12]

  • Local Environment: The PEG linker can create a more polar and flexible microenvironment around the fluorophore, which can influence its excited-state dynamics and, consequently, its quantum yield.

  • Conjugation Efficiency: The terminal hydroxyl group on the PEG linker provides a more stable and versatile point of attachment for biomolecules compared to the sulfonyl chloride of standard Texas Red.

Experimental Protocol for Determining Relative Fluorescence Quantum Yield

To empirically compare the quantum yield of TR-PEG7-OH to that of standard Texas Red, the relative quantum yield measurement method is a reliable and widely used approach.[1][3][13] This method involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield. In this case, standard Texas Red or another certified reference standard in a similar spectral region can be used.

Core Principles

The relative quantum yield (Φ_X_) of a test sample is calculated using the following equation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

Where:

  • Φ_ST_ is the quantum yield of the standard.

  • Grad_X_ and Grad_ST_ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

  • η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and the standard.

Step-by-Step Methodology
  • Selection of a Standard: Choose a suitable fluorescence standard with a known and well-documented quantum yield in the same solvent you intend to use for your test sample. For comparing with TR-PEG7-OH, Sulforhodamine 101 (the parent compound of Texas Red) is an excellent choice.[14][15][16]

  • Solvent Selection: The choice of solvent is critical as it can significantly affect the quantum yield.[17][18] For a meaningful comparison, both the standard and the test sample should be measured in the same solvent. If comparing solubility, a series of measurements in different aqueous buffers would be relevant.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the standard and TR-PEG7-OH in the chosen solvent.

  • Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1][13]

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the test sample.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test sample.

    • It is crucial to keep the instrument settings (e.g., excitation and emission slit widths, detector voltage) identical for all measurements.[13]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).

  • Calculation of Quantum Yield: Use the equation mentioned above to calculate the quantum yield of TR-PEG7-OH. If the same solvent is used for both the sample and the standard, the refractive index term (η_X_² / η_ST_²) becomes 1.

Experimental Workflow Diagram

G A Prepare Stock Solutions (Standard & TR-PEG7-OH) B Create Dilution Series (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Determine Gradient (Slope) F->G H Calculate Quantum Yield G->H

Caption: Workflow for determining the relative fluorescence quantum yield.

Trustworthiness and Self-Validation

The robustness of this protocol lies in its ratiometric approach. By comparing the sample to a well-established standard under identical conditions, many potential instrumental artifacts are canceled out. The linearity of the plot of integrated fluorescence intensity versus absorbance serves as an internal validation of the data quality. A non-linear plot may indicate issues such as inner filter effects or sample aggregation, prompting a re-evaluation of the experimental conditions.

Conclusion

The modification of established fluorophores like Texas Red with moieties such as PEG linkers holds great promise for improving their utility in biological research. However, it is incumbent upon the researcher to rigorously characterize the photophysical properties of these novel conjugates. By following the detailed experimental guide provided herein, researchers can confidently and accurately determine the fluorescence quantum yield of TR-PEG7-OH, enabling a direct and meaningful comparison with its parent compound, Texas Red. This empirical approach ensures that the selection of a fluorophore is based on robust data, ultimately leading to more reliable and sensitive fluorescence-based assays.

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical chemistry, 83(4), 1232–1242. [Link][19]

  • Oregon Medical Laser Center. (n.d.). Sulforhodamine 101. [Link][14]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link][1]

  • MDPI. (2021). Effect of Solvent on Fluorescence Emission from Polyethylene Glycol-Coated Graphene Quantum Dots under Blue Light Illumination. Polymers, 13(11), 1726. [Link][11]

  • Birks, J. B. (1970). Photophysics of Aromatic Molecules. Wiley-Interscience. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Quantum Yield Measurements. [Link][20]

  • Royal Society of Chemistry. (2020). Highly luminescent aggregate-induced emission from polyethylene glycol-coated carbon quantum dot clusters under blue light illumination. Journal of Materials Chemistry C, 8(3), 949-957. [Link][12]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. [Link][9]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link][3]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link][6]

  • MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. Materials, 11(7), 1145. [Link][17]

  • Nikon's MicroscopyU. (n.d.). Yellow Excitation: Texas Red HYQ (Bandpass Emission). [Link]

  • American Chemical Society. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(16), 8479–8485. [Link]

  • Biocompare. (n.d.). Sulforhodamine 101. [Link][15]

  • COGNET Research Group. (2011). Quantum-Yield-Optimized Fluorophores for Site-Specific Labeling and Super-Resolution Imaging. Bioconjugate Chemistry, 22(5), 846–851. [Link]

  • PhotochemCAD. (n.d.). Sulforhodamine 101. [Link][16]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link][13]

  • Evident Scientific. (n.d.). Fluorochrome Fluorescence Quantum Yields. [Link][4]

  • LifeTein. (2024). Fluorescent Labelling with Texas Red. [Link][7]

  • National Center for Biotechnology Information. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. [Link][10]

  • National Institute of Standards and Technology. (n.d.). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. [Link]

  • Scribd. (n.d.). Factors Influencing Fluorescence Intensity. [Link][18]

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Safety & Regulatory Compliance

Safety

TR-Peg7-OH proper disposal procedures

TR-PEG7-OH (Trityl-PEG7-OH) Operational Handling and Disposal Protocol 1. Executive Summary TR-PEG7-OH (Trityl-PEG7-OH, CAS: 745048-17-3) is a specialized, non-cleavable polyethylene glycol (PEG) linker predominantly uti...

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Author: BenchChem Technical Support Team. Date: April 2026

TR-PEG7-OH (Trityl-PEG7-OH) Operational Handling and Disposal Protocol

1. Executive Summary TR-PEG7-OH (Trityl-PEG7-OH, CAS: 745048-17-3) is a specialized, non-cleavable polyethylene glycol (PEG) linker predominantly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and advanced nanomaterials[1]. While the PEG backbone exhibits low inherent biological toxicity[2], its disposal and handling are strictly dictated by the solvents used during bioconjugation (e.g., DMSO, DMF, DCM) and the chemical reactivity of its acid-labile trityl protecting group. This guide provides a self-validating framework for the safe handling, segregation, and disposal of TR-PEG7-OH to ensure laboratory safety and environmental compliance.

2. Chemical Profile & Safety Data Understanding the physiochemical properties of TR-PEG7-OH is the first step in predicting its behavior in waste streams.

Table 1: Physiochemical properties dictating handling and disposal parameters[1].

PropertyValueOperational Implication
Chemical Name 1,1,1-triphenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-olContains no halogens or heavy metals; standard organic waste.
CAS Number 745048-17-3Required for accurate regulatory tracking on waste manifests.
Molecular Weight 568.70 g/mol High MW PEG derivatives exhibit low environmental toxicity[2].
Solubility Soluble in DMSO, DCM, DMFWaste streams will primarily consist of liquid organic mixtures.
LogP ~4.05Highly lipophilic; will not readily partition into aqueous waste.
Storage -5°C to -20°C (Dry/Dark)Requires thermal equilibration before opening to prevent condensation.

3. Operational Handling Protocol Handling TR-PEG7-OH requires strict environmental controls to preserve the integrity of the chemical structure for sensitive downstream assays.

  • Step 1: Thermal Equilibration

    • Action: Remove the vial from cold storage (-20°C) and allow it to sit in a desiccator at room temperature for 30 minutes before opening.

    • Causality: The hydroxyl (-OH) terminus is highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which degrades the reagent and quenches subsequent conjugation reactions (e.g., esterifications).

    • Validation Check: Visually inspect the exterior of the vial; condensation must be completely evaporated before the cap is loosened, validating that the internal temperature has matched the ambient environment.

  • Step 2: Solvent Selection and Dissolution

    • Action: Dissolve the powder in anhydrous, amine-free solvents (e.g., DMSO or DCM) under an inert atmosphere (Nitrogen/Argon).

    • Causality: The trityl protecting group is highly acid-labile. Dissolution in unbuffered aqueous solutions or slightly acidic solvents will cause premature cleavage of the trityl group, ruining the linker.

4. Disposal Workflow & Mechanistic Rationale Because TR-PEG7-OH consists entirely of carbon, hydrogen, and oxygen, the neat compound is classified as non-hazardous organic waste[3]. However, disposal procedures must adapt to the solvent matrix it is dissolved in.

  • Step 1: State and Solvent Categorization

    • Action: Determine if the waste is solid (unused powder, contaminated consumables) or liquid. If liquid, identify the primary solvent matrix.

    • Causality: Mixing halogenated solvents (like DCM) with non-halogenated solvents (like DMSO) exponentially increases incineration costs and environmental risks due to the formation of corrosive dioxins during combustion.

  • Step 2: Segregation and Compatibility Testing

    • Action: Before adding a TR-PEG7-OH solution to a bulk laboratory waste carboy, perform a 1 mL pilot test in a secondary vial containing a sample of the bulk waste.

    • Causality: If the bulk waste carboy contains acidic byproducts, adding TR-PEG7-OH will cause rapid, exothermic deprotection. This precipitates triphenylmethanol as a highly insoluble white solid, which can clog hazardous waste lines and complicate liquid waste consolidation.

    • Validation Check: Observe the 1 mL pilot mixture for 5 minutes. The absence of gas evolution, exothermic heating, or white precipitate validates that the bulk waste is chemically compatible (neutral/basic) and safe for consolidation.

  • Step 3: Waste Container Routing

    • Solid Waste: Place empty vials, contaminated spatulas, and spilled powder into a double-lined solid organic waste bin destined for commercial incineration[3].

    • Non-Halogenated Liquid Waste: Route DMSO, DMF, or alcohol-based TR-PEG7-OH solutions to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated Liquid Waste: Route DCM or chloroform-based solutions to the "Halogenated Organic Waste" carboy.

5. Spill Response Protocol

  • Solid Spill:

    • Don standard PPE (nitrile gloves, lab coat, safety glasses).

    • Crucial: Do not use water, as it will interact with the PEG backbone to create a highly slippery, hazardous surface.

    • Carefully sweep the powder using a dedicated brush and dustpan to minimize aerosolization, placing it into a solid organic waste container.

  • Liquid Spill (Solvent-Based):

    • Identify the solvent. Ensure adequate ventilation if a volatile solvent like DCM is spilled.

    • Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the spill[3]. Do not use paper towels for large solvent spills due to flammability risks.

    • Sweep the saturated absorbent into a chemically resistant bag and label it according to the solvent's hazard class.

    • Validation Check: After wiping the spill area with an isopropanol-dampened tissue, perform a tactile check with a clean, gloved finger. The absence of a slick, oily residue validates complete decontamination of the PEG derivative.

6. Disposal Decision Matrix

TR_PEG7_OH_Disposal Start TR-PEG7-OH Waste Generated State Physical State? Start->State Solid Solid (Powder) State->Solid Unused/Spill Liquid Liquid (In Solution) State->Liquid Reaction/Stock SolidWaste Solid Organic Waste (Incineration) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Halogenated DCM, Chloroform SolventCheck->Halogenated Contains Cl/F/Br NonHalogenated DMSO, DMF, Alcohols SolventCheck->NonHalogenated C, H, O, N only HaloWaste Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste

Decision matrix for the proper segregation and disposal of TR-PEG7-OH waste streams.

References

  • Trt-PEG7-OH - CD Bioparticles, cd-bioparticles.net,

  • Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems, epa.gov,

  • SAFETY DATA SHEET - Sigma-Aldrich, sigmaaldrich.com,

Handling

Personal protective equipment for handling TR-Peg7-OH

The Definitive Guide to Handling TR-Peg7-OH: PPE, Operational Protocols, and Safety Logistics As a Senior Application Scientist, I frequently observe laboratories compromising their safety and overall yield by treating p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Handling TR-Peg7-OH: PPE, Operational Protocols, and Safety Logistics

As a Senior Application Scientist, I frequently observe laboratories compromising their safety and overall yield by treating polyethylene glycol (PEG) linkers as benign excipients during the synthesis phase. TR-Peg7-OH (Trityl-PEG7-OH, CAS: 745048-17-3) is a highly specialized, monodispersed long-chain PEG linker[1]. Featuring a trityl-protected hydroxyl group, it serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioorthogonal probes[1][2].

While the PEG backbone itself is biocompatible, chemically inert, and generally recognized as safe under physiological conditions[3], the operational reality of handling TR-Peg7-OH in a synthetic chemistry lab is dictated by the hazardous reagents and organic solvents required for its conjugation[4]. This guide provides a self-validating, step-by-step operational and disposal plan for TR-Peg7-OH, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Profile & Hazard Context

Before selecting Personal Protective Equipment (PPE), we must understand the physical state and chemical environment of the compound. TR-Peg7-OH typically presents as a viscous oil or a low-melting solid at room temperature.

PropertySpecificationOperational Implication
Chemical Name Trityl-PEG7-OHRequires deprotection (often acidic) during downstream synthesis.
CAS Number 745048-17-3Essential for SDS tracking and accurate waste logging[1].
Molecular Weight 568.70 g/mol Low volatility; inhalation hazard is minimal unless aerosolized[2].
Solubility DCM, DMF, DMSO, MeOHDictates glove material selection and waste segregation protocols.

Expert Insight on Causality: The primary risk when handling TR-Peg7-OH does not stem from the molecule itself[3]. Instead, the danger arises from the polar aprotic (DMF, DMSO) or chlorinated (DCM) solvents required to dissolve it for amide coupling reactions (e.g., using EDC/HATU)[4]. These solvents are highly skin-permeable and can carry dissolved toxic payloads—such as thalidomide derivatives or cytotoxic warheads—directly through the dermal barrier.

Core PPE Requirements (The "Armor")

To build a self-validating safety system, your PPE must be selected based on the worst-case solvent exposure, rather than the baseline toxicity of the PEG linker.

  • Hand Protection (Critical Choice):

    • For DMF/DMSO Workflows: Use double-layered nitrile gloves . Nitrile provides adequate splash protection against polar aprotic solvents, but the outer glove must be changed immediately upon contamination to prevent solvent breakthrough.

    • For DCM Workflows: Nitrile is rapidly degraded by dichloromethane (breakthrough time < 5 minutes). If handling bulk solutions of TR-Peg7-OH in DCM, butyl rubber gloves or heavier laminate gloves (e.g., Silver Shield) are mandatory.

  • Eye & Face Protection: Standard ANSI Z87.1 chemical splash goggles are required. Safety glasses with side shields are insufficient because PROTAC synthesis often involves pressurized inert gas lines (N2/Ar) that can cause sudden solvent blow-out[4].

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned to the collar, paired with full-length trousers and closed-toe shoes.

  • Respiratory Protection: All weighing, dissolution, and reaction setups must be performed inside a certified, properly functioning chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

The following methodology ensures safe transfer and reaction setup, minimizing exposure and preventing cross-contamination of your highly sensitive PROTAC libraries.

Step 1: Environmental Preparation

  • Clear the fume hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Lay down a fresh, chemical-resistant bench pad to catch viscous drips. TR-Peg7-OH can be sticky and exceedingly difficult to clean once hardened onto stainless steel surfaces.

Step 2: Weighing and Transfer

  • Causality: Because TR-Peg7-OH is a viscous oil, using standard metal spatulas leads to inaccurate weighing, static-induced loss, and contamination.

  • Action: Warm the vial slightly (e.g., in a 30°C water bath) to reduce viscosity. Use a positive displacement pipette or a glass syringe for volumetric transfer if pre-dissolved. If transferring neat, use a glass rod to guide the oil directly into a tared reaction vessel.

Step 3: Dissolution and Reaction Setup

  • Dissolve TR-Peg7-OH in the chosen anhydrous solvent (e.g., DCM or DMF) under an inert N2 atmosphere[4].

  • Add coupling reagents (e.g., EDC) and the amine starting material[4].

  • Ensure the fume hood sash is pulled down to the lowest operational level during the addition of reagents to protect against unexpected exothermic splattering.

Workflow Visualization

The following diagram illustrates the logical decision tree for PPE and waste management based on the solvent used for TR-Peg7-OH conjugation.

G Start TR-Peg7-OH (CAS: 745048-17-3) Solvent Solvent Selection (DCM vs DMF/DMSO) Start->Solvent Prepare for synthesis PPE_DCM DCM Workflow: Butyl Rubber Gloves + Fume Hood Solvent->PPE_DCM Chlorinated PPE_DMF DMF/DMSO Workflow: Double Nitrile Gloves + Fume Hood Solvent->PPE_DMF Polar Aprotic Reaction PROTAC/ADC Conjugation Reaction PPE_DCM->Reaction Execute protocol PPE_DMF->Reaction Execute protocol Waste_Halo Halogenated Organic Waste Reaction->Waste_Halo If DCM used Waste_NonHalo Non-Halogenated Organic Waste Reaction->Waste_NonHalo If DMF/DMSO used

TR-Peg7-OH handling workflow: PPE and waste segregation logic based on solvent selection.

Spill Response & Disposal Plan

A self-validating safety protocol must account for operational failures. If a spill occurs during handling:

  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area to prevent tracking the sticky residue.

  • Absorb (Do Not Use Water): TR-Peg7-OH is highly organic-soluble but forms a slippery, intractable gel when mixed with small amounts of water. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Clean: Wearing appropriate gloves (butyl rubber if DCM is involved), sweep the absorbent into a solid chemical waste bag. Wipe the area with a solvent-damped cloth (isopropanol or ethanol) to remove the residual PEG film.

  • Disposal:

    • Causality: PEG linkers cannot be washed down the drain, as they are often contaminated with active pharmaceutical ingredients (APIs) or coupling catalysts.

    • Action: Segregate waste strictly. TR-Peg7-OH dissolved in DCM must go into Halogenated Organic Waste . If dissolved in DMF/DMSO, it must go into Non-Halogenated Organic Waste . Label all containers clearly with "Contains Trityl-PEG-OH and [Solvent]".

References

  • CD Bioparticles. "Trt-PEG7-OH". cd-bioparticles.net. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis". acs.org. Available at:[Link]

  • CD Bioparticles. "What Is Polyethylene Glycol (PEG)?". cd-bioparticles.net. Available at:[Link]

Sources

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